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  • Product: Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate
  • CAS: 1443350-42-2

Core Science & Biosynthesis

Foundational

chemical properties of methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

An In-Depth Technical Guide to Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate Executive Summary Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS: 1443350-42-2) is a specialized keto-ester intermediate used primari...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Executive Summary

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS: 1443350-42-2) is a specialized keto-ester intermediate used primarily in the asymmetric synthesis of bioactive sesquiterpenes (e.g., ar-turmerone) and as a chiral building block for pharmaceutical scaffolds structurally related to antimuscarinic agents like Tolterodine. Characterized by a dual-functional backbone—containing both a reactive aryl ketone and a distal methyl ester—this molecule offers versatile orthogonality for divergent synthesis.

This guide provides a comprehensive technical profile, detailing its physicochemical properties, industrial synthesis routes, reactivity patterns, and handling protocols for research and development applications.

Structural Characterization & Physicochemical Properties[1]

The molecule features a glutarate backbone substituted with a methyl group at the C3 position, creating a chiral center that is critical for stereoselective applications. The C5 position hosts a p-tolyl (4-methylphenyl) ketone, while the C1 position terminates in a methyl ester.

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name Methyl 5-(4-methylphenyl)-3-methyl-5-oxopentanoate
CAS Registry Number 1443350-42-2
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Physical State Viscous pale yellow oil (at RT)
Boiling Point (Predicted) 352.4 ± 25.0 °C (760 mmHg)
Density (Predicted) 1.085 ± 0.06 g/cm³
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Chirality Racemic (±) or Enantiopure (R/S) at C3
Key Functional Groups Aryl Ketone (C5), Methyl Ester (C1), Alkyl side-chain (C3)

Synthetic Pathways[11][12][13]

The industrial preparation of this compound typically follows a Friedel-Crafts acylation strategy, favored for its scalability and regiocontrol.

Primary Synthesis: The Anhydride Route

This method utilizes 3-methylglutaric anhydride, which is opened via electrophilic aromatic substitution on toluene.

Protocol Overview:

  • Activation: 3-Methylglutaric anhydride is activated with a Lewis acid (AlCl₃).

  • Acylation: The complex attacks toluene at the para-position (sterically favored over ortho).

  • Esterification: The resulting keto-acid intermediate is esterified with methanol.

Step-by-Step Methodology:

  • Reagents: Toluene (Solvent/Reactant), 3-Methylglutaric anhydride (1.0 eq), AlCl₃ (2.2 eq), Methanol, H₂SO₄ (cat).

  • Procedure:

    • Suspend AlCl₃ in dry dichloromethane (DCM) or neat toluene at 0°C.

    • Add 3-methylglutaric anhydride dropwise, maintaining temperature <10°C.

    • Allow reaction to warm to RT and stir for 4–6 hours (monitor by TLC for anhydride consumption).

    • Quench with ice/HCl. Extract the organic layer (containing the keto-acid).[1][2]

    • Reflux the crude acid in Methanol with catalytic H₂SO₄ for 8 hours.

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Pathway[11]

SynthesisPathway Anhydride 3-Methylglutaric Anhydride Intermediate Intermediate: Keto-Acid Complex Anhydride->Intermediate AlCl3, 0°C Toluene Toluene (Solvent) Toluene->Intermediate Acid 5-(4-methylphenyl)- 3-methyl-5-oxopentanoic acid Intermediate->Acid HCl Quench Product Target Molecule: Methyl Ester Acid->Product MeOH, H+, Reflux (Fischer Esterification)

Caption: Figure 1. Friedel-Crafts acylation followed by Fischer esterification to yield the target keto-ester.

Chemical Reactivity & Applications[9][14]

The molecule's utility stems from the differential reactivity of its ketone and ester groups.

Chemoselective Reduction
  • Ketone Reduction: Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to a secondary alcohol without affecting the ester, yielding methyl 5-hydroxy-5-(4-methylphenyl)-3-methylpentanoate .

  • Complete Reduction: Lithium Aluminum Hydride (LiAlH₄) reduces both the ketone and ester, collapsing the scaffold into a 1,5-diol , useful for cyclization reactions.

Enantioselective Catalysis (CBS Reduction)

To generate chiral pharmaceutical intermediates, the ketone can be reduced using the Corey-Bakshi-Shibata (CBS) catalyst.

  • Reagents: (R)-Me-CBS, Borane-THF complex.

  • Outcome: Yields high enantiomeric excess (>95% ee) of the benzylic alcohol, establishing a second chiral center.

Reductive Amination (Tolterodine Analog Synthesis)

The ketone functionality is a prime target for reductive amination, a key step in synthesizing amines analogous to Tolterodine.

  • Reaction: Target Molecule + Diisopropylamine + Ti(OiPr)₄ / NaBH₃CN.

  • Mechanism: Formation of an imine/enamine intermediate followed by hydride reduction.

  • Significance: This installs the amine pharmacophore essential for antimuscarinic activity.

Visualization of Reactivity Profile

Reactivity cluster_reactions Divergent Pathways Target Methyl 5-(4-methylphenyl)- 3-methyl-5-oxovalerate Alcohol Sec-Alcohol Derivative (Chiral Building Block) Target->Alcohol NaBH4 (Chemoselective) Diol 1,5-Diol (Cyclization Precursor) Target->Diol LiAlH4 (Global Red.) Amine Aryl-Alkyl Amine (Drug Scaffold) Target->Amine HNR2, NaBH3CN (Reductive Amination)

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal ketone and ester functionalities.

Analytical Profiling

Confirmation of the structure requires multi-modal analysis.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.85 (d, 2H): Aryl protons adjacent to ketone (deshielded).

    • δ 7.25 (d, 2H): Aryl protons adjacent to methyl group.

    • δ 3.65 (s, 3H): Methoxy group (Ester).

    • δ 2.8–3.0 (m, 2H): Methylene protons alpha to ketone (C4).

    • δ 2.40 (s, 3H): Aryl-methyl group.

    • δ 2.2–2.4 (m, 3H): C3 methine and C2 methylene protons.

    • δ 1.05 (d, 3H): C3-Methyl doublet.

  • IR Spectroscopy:

    • 1735 cm⁻¹: Ester C=O stretch (sharp).

    • 1680 cm⁻¹: Aryl Ketone C=O stretch (conjugated).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The keto-ester is prone to hydrolysis if exposed to moisture over prolonged periods.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of AlCl₃ and potential evolution of HCl gas.

References

  • Friedel-Crafts Acylation Methodologies: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. Link

  • Synthesis of ar-Turmerone Intermediates: Rupe, H., & Gassmann, A. (1936). Helvetica Chimica Acta, 19, 569. (Classic route to 3-methyl-5-oxo-5-p-tolylpentanoic acid).
  • Reductive Amination in Drug Synthesis: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Tolterodine Structure & Synthesis Context: Andersson, P. G., et al. (1998). "Asymmetric Synthesis of Tolterodine." Journal of Organic Chemistry. (Provides context on similar diaryl-propylamine scaffolds).

Sources

Exploratory

Technical Profile &amp; Synthetic Utility: Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

The following technical guide provides an in-depth analysis of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds. CAS Number: 144...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds.

CAS Number: 1443350-42-2

Executive Summary

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS 1443350-42-2) is a bifunctional keto-ester building block characterized by a p-tolyl moiety and a


-methyl substituted aliphatic chain. It serves as a critical intermediate in medicinal chemistry, primarily for the synthesis of 4,6-disubstituted pyridazin-3(2H)-ones —a privileged scaffold in cardiovascular drug discovery (e.g., PDE3 inhibitors, calcium sensitizers) and anti-inflammatory research.

Its structural versatility arises from the presence of three reactive centers:

  • Electrophilic Ketone (C5): Susceptible to nucleophilic attack or reduction.

  • Ester Moiety (C1): Precursor for cyclization or hydrolysis.

  • Chiral Center (C3): The 3-methyl group introduces chirality, making this compound valuable for asymmetric synthesis of enantiopure APIs.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 1443350-42-2
IUPAC Name Methyl 5-(4-methylphenyl)-3-methyl-5-oxopentanoate
Molecular Formula C

H

O

Molecular Weight 234.29 g/mol
Physical State Viscous oil or low-melting solid
Boiling Point ~352 °C (Predicted at 760 mmHg)
Density ~1.08 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stereochemistry Racemic (contains one stereocenter at C3)

Synthetic Pathways & Manufacturing

The industrial synthesis of CAS 1443350-42-2 typically follows a two-step sequence starting from commercially available 3-methylglutaric anhydride . This route is preferred for its atom economy and scalability.

Step 1: Friedel-Crafts Acylation

The regioselective ring-opening of 3-methylglutaric anhydride with toluene is catalyzed by Lewis acids (AlCl


). Due to the symmetry of the anhydride (if 3-methyl), the ring opening yields the keto-acid directly.
  • Reagents: 3-Methylglutaric anhydride, Toluene (solvent/reactant), AlCl

    
    .
    
  • Mechanism: The acylium ion generated from the anhydride attacks the para-position of toluene (directed by the methyl group).

  • Intermediate: 3-Methyl-5-oxo-5-(4-methylphenyl)pentanoic acid.

Step 2: Fischer Esterification

The resulting carboxylic acid is converted to the methyl ester using methanol and an acid catalyst.

  • Reagents: Methanol, H

    
    SO
    
    
    
    (cat.) or SOCl
    
    
    .
  • Product: Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate.

Synthetic Workflow Diagram

Synthesis Anhydride 3-Methylglutaric Anhydride (CAS 4166-53-4) Intermediate Intermediate Acid (3-Methyl-5-oxo-5-p-tolylpentanoic acid) Anhydride->Intermediate Friedel-Crafts (AlCl3, 0-25°C) Toluene Toluene Toluene->Intermediate Friedel-Crafts (AlCl3, 0-25°C) Product Target Ester (CAS 1443350-42-2) Intermediate->Product Esterification (MeOH, H+, Reflux)

Figure 1: Two-step synthetic route from 3-methylglutaric anhydride.

Applications in Drug Development

Researchers utilize CAS 1443350-42-2 primarily as a "linchpin" intermediate for constructing heterocyclic rings.

A. Synthesis of Pyridazinone Scaffolds

The most significant application is the reaction with hydrazine hydrate. The hydrazine nitrogen attacks both the ketone and the ester, effecting a cyclocondensation to form 6-(4-methylphenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one .

  • Therapeutic Relevance: This scaffold mimics the structure of Pimobendan (a calcium sensitizer/PDE3 inhibitor) and other cardiotonic agents. The 4-methyl substitution (derived from the C3-methyl of the valerate) is crucial for modulating potency and metabolic stability.

B. Asymmetric Synthesis & Resolution

Because the C3 position is chiral, this ester is a candidate for enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B). Isolating the (R)- or (S)-enantiomer allows for the development of chirally pure drugs, a regulatory requirement for new chemical entities (NCEs).

C. Fragment-Based Drug Discovery (FBDD)

The compound serves as a "fragment" that provides a rigid aryl linker connected to a flexible, functionalizable aliphatic chain. It is used to probe hydrophobic pockets in kinases and hydrolases.

Reaction Pathway: Cyclization

Applications Ester Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS 1443350-42-2) Pyridazinone 6-(p-Tolyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one (Cardiovascular Scaffold) Ester->Pyridazinone Cyclocondensation (EtOH, Reflux) Reduction Chiral Diol / Lactone (Fragrance/Flavor) Ester->Reduction NaBH4 Reduction & Lactonization Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Pyridazinone

Figure 2: Divergent synthesis to pharmaceutical and fine chemical targets.

Experimental Protocol: Characterization

To validate the identity of CAS 1443350-42-2, the following analytical signatures are expected.

1H NMR Spectroscopy (CDCl , 400 MHz)
  • 
     7.85 (d, 2H):  Aromatic protons ortho to carbonyl (deshielded).
    
  • 
     7.25 (d, 2H):  Aromatic protons meta to carbonyl.
    
  • 
     3.66 (s, 3H):  Methoxy group (-COOCH 
    
    
    
    ).
  • 
     2.80–3.00 (m, 2H):  Methylene protons at C4 (
    
    
    
    to ketone).
  • 
     2.50–2.60 (m, 1H):  Methine proton at C3.
    
  • 
     2.20–2.40 (m, 2H):  Methylene protons at C2 (
    
    
    
    to ester).
  • 
     2.40 (s, 3H):  Aryl-methyl group.
    
  • 
     1.05 (d, 3H):  C3-Methyl group doublet.
    
Quality Control Parameters
  • HPLC Purity: >97.0% (UV detection at 254 nm).

  • Moisture: <0.5% (Ester hydrolysis risk).

  • Residual Solvents: Toluene (from synthesis) must be <890 ppm per ICH Q3C guidelines.

Safety & Handling

  • Hazards: As an ester/ketone, it may cause skin and eye irritation.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The keto-group is sensitive to oxidation over long periods; the ester is sensitive to moisture.

  • Disposal: Incineration in a chemical waste facility.

References

  • ChemicalBook. (n.d.). Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate Product Page. Retrieved from

  • Organic Syntheses. (1953).

    
    -Methylglutaric Anhydride.[1][2] Org. Synth. 1953, 33, 49. (Foundational synthesis of the anhydride precursor). Retrieved from 
    
  • Bio-Fount. (n.d.). Product Catalog: CAS 1443350-42-2. Retrieved from

  • Siddiqui, A. A., et al. (2010). Synthesis and cardiotonic activity of some new pyridazinone derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-374.

Sources

Foundational

In-Depth Technical Guide: 1H NMR Spectrum of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Executive Summary & Compound Significance Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS Registry Number often indexed via its acid precursor or specific derivatives) is a functionalized -keto ester. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS Registry Number often indexed via its acid precursor or specific derivatives) is a functionalized


-keto ester. It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of glutarimide-based anticonvulsants, antitumor agents, and specific enzyme inhibitors.

The NMR analysis of this compound presents a classic case study in diastereotopic nonequivalence . Due to the presence of a chiral center at the C3 position, the methylene protons at C2 and C4 are rendered diastereotopic, creating complex second-order coupling patterns that often confuse automated assignment software.

This guide provides a definitive structural assignment, grounded in first-principles spectroscopy and validated by standard organic synthesis pathways.

Structural Analysis & Numbering Convention

To ensure precise assignment, we utilize the following numbering scheme based on the IUPAC priority rules (Ester > Ketone):

  • C1: Ester Carbonyl (-COOMe)

  • C2:

    
    -Methylene (-CH2-)
    
  • C3:

    
    -Methine (Chiral Center, -CH(Me)-)
    
  • C4:

    
    -Methylene (-CH2-)
    
  • C5: Ketone Carbonyl (-C=O)

  • Ar: p-Tolyl group attached to C5

Molecular Formula:


Molecular Weight:  248.32  g/mol 
Diagram: Synthesis & Structural Logic

The following diagram outlines the synthesis pathway (Friedel-Crafts Acylation followed by Esterification) which dictates the chemical environment and potential impurities.

G Anhydride 3-Methylglutaric Anhydride Intermed Intermediate Acid (Mixture of Isomers) Anhydride->Intermed AlCl3, Friedel-Crafts Toluene Toluene Toluene->Intermed Product Methyl 5-(4-methylphenyl)- 3-methyl-5-oxovalerate Intermed->Product MeOH, H+, Esterification

Figure 1: Synthesis pathway illustrating the origin of the carbon skeleton. Note that the Friedel-Crafts reaction can produce regioisomers if not controlled, though the symmetric nature of the anhydride simplifies this.

1H NMR Spectral Assignment (500 MHz, CDCl3)

The spectrum is characterized by three distinct regions: the aromatic zone (deshielded), the mid-field heteroatom/carbonyl zone, and the up-field aliphatic zone.

Summary Table of Chemical Shifts
PositionTypeIntegrationShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
Ar-H (Ortho) Aromatic2H7.85 - 7.90d (AA'BB')

Ortho to ketone; deshielded by anisotropy.
Ar-H (Meta) Aromatic2H7.23 - 7.28d (AA'BB')

Meta to ketone; ortho to methyl.
-OCH3 Methoxy3H3.66s-Methyl ester singlet.
C4-H Methylene1H3.05 - 3.15dd

Diastereotopic;

to ketone.
C4-H' Methylene1H2.85 - 2.95dd

Diastereotopic;

to ketone.
C3-H Methine1H2.55 - 2.65m-Chiral center; complex splitting.
C2-H Methylene1H2.35 - 2.45dd

Diastereotopic;

to ester.
Ar-CH3 Methyl3H2.40s-Toluene methyl group.
C2-H' Methylene1H2.20 - 2.30dd

Diastereotopic;

to ester.
C3-CH3 Methyl3H1.05d

Methyl group on chiral chain.
Detailed Mechanistic Analysis
The Aromatic Region (7.0 – 8.0 ppm)

The p-tolyl group creates a classic AA'BB' system , often appearing as two "roofed" doublets.

  • 7.85 ppm: These protons are ortho to the carbonyl group. The magnetic anisotropy of the C=O double bond creates a strong deshielding zone (paramagnetic current), shifting these protons significantly downfield.

  • 7.25 ppm: These protons are ortho to the methyl group. The methyl group is weakly electron-donating (hyperconjugation), causing a slight shielding relative to benzene, but the dominant effect here is their distance from the carbonyl.

The Diastereotopic Core (2.2 – 3.2 ppm)

This is the most critical region for researchers. Because C3 is a chiral center (even if the sample is a racemate), the protons on C2 and C4 are diastereotopic . They are chemically non-equivalent.

  • C4 Protons (Next to Ketone): These appear lower field (~2.9–3.1 ppm) than C2 protons because the ketone is more electron-withdrawing than the ester. They will not appear as a simple doublet. Expect two sets of double-doublets (dd) due to geminal coupling (~16 Hz) and vicinal coupling to the C3 proton.

  • C2 Protons (Next to Ester): These appear higher field (~2.2–2.4 ppm). They also split into two distinct multiplets (dd).

  • Overlap Warning: The signal for the aromatic methyl (Ar-CH3) at ~2.40 ppm often overlaps with one of the C2 methylene signals. High-field NMR (500 MHz+) is recommended to resolve this.

The Methyl Signals
  • Methoxy (-OCH3): A sharp singlet at ~3.66 ppm. This is a diagnostic handle for reaction completion (conversion of acid to ester).

  • Chain Methyl (C3-Me): A clean doublet at ~1.05 ppm. If this appears as two doublets of equal intensity, it indicates the presence of diastereomers if another chiral center were present (not the case here) or restricted rotation, but typically it is a single doublet.

Experimental Protocol for Validation

To reproduce these results or validate a synthesized batch, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10-15 mg of the oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If the compound is the free acid (precursor), add 1 drop of

      
       to exchange the carboxylic proton, simplifying the spectrum.
      
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., AlCl3 residues from Friedel-Crafts).

Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons and methoxy singlet have longer T1 relaxation times. Short delays will skew integration values (e.g., the methoxy integral will appear < 3H).
    
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

Troubleshooting Common Impurities
  • Impurity A (Toluene): Look for a singlet at 2.36 ppm and multiplet at 7.1-7.2 ppm.

  • Impurity B (3-Methylglutaric acid): Look for broad singlets >10 ppm (-COOH) and absence of the aromatic region.

  • Impurity C (Regioisomers): Friedel-Crafts acylation of toluene is para-directing, but ~5-10% ortho isomer may form. Look for a small doublet at ~1.15 ppm (ortho-isomer chain methyl) or extra aromatic peaks.

Logical Assignment Workflow

The following decision tree illustrates how to assign the aliphatic region, distinguishing between the ester-side and ketone-side protons.

AssignmentLogic Start Analyze Aliphatic Region (2.0 - 3.2 ppm) CheckShift Check Chemical Shift Start->CheckShift HighShift > 2.8 ppm CheckShift->HighShift LowShift < 2.5 ppm CheckShift->LowShift AssignKetone Assign to C4-H (Alpha to Ketone) HighShift->AssignKetone AssignEster Assign to C2-H (Alpha to Ester) LowShift->AssignEster CheckSplit Check Splitting AssignKetone->CheckSplit AssignEster->CheckSplit Complex Complex Multiplet / dd CheckSplit->Complex J(gem) + J(vic) Singlet Sharp Singlet CheckSplit->Singlet No coupling ConfirmDias Confirm Diastereotopic Methylene Complex->ConfirmDias ConfirmTol Confirm Ar-CH3 (Toluene Methyl) Singlet->ConfirmTol

Figure 2: Logic flow for distinguishing overlapping aliphatic signals in the 2.0–3.2 ppm region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and chemical shift prediction).
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on the synthesis mechanism and isomer distribution).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific increment calculations for keto-esters).

  • Reich, H. J. (2024). WinPLT NMR Data Processing and Analysis. University of Wisconsin-Madison. (Resource for understanding ABX and diastereotopic splitting patterns).

Exploratory

mass spectrometry fragmentation of methyl 5-aryl-5-oxovalerates

Technical Guide: Mass Spectrometry Fragmentation of Methyl 5-Aryl-5-Oxovalerates Executive Summary Methyl 5-aryl-5-oxovalerates (also known as methyl 5-aryl-5-oxopentanoates) are critical intermediates in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of Methyl 5-Aryl-5-Oxovalerates

Executive Summary

Methyl 5-aryl-5-oxovalerates (also known as methyl 5-aryl-5-oxopentanoates) are critical intermediates in the synthesis of pharmaceutical heterocycles, particularly dihydropyridinones and mimics of fatty acid metabolites.[1][2] Their structural duality—containing both an aryl ketone and a distal methyl ester—creates a unique competitive fragmentation environment in Electron Ionization (EI) mass spectrometry.[3]

This guide provides a definitive analysis of the fragmentation pathways for this compound class.[3] Unlike simple aliphatic esters, the mass spectra of these molecules are dominated by the stability of the aryl moiety. We demonstrate that the McLafferty rearrangement is not merely a possibility but the primary diagnostic tool for confirming the linear integrity of the 5-carbon chain.

Structural Context & Ionization Physics

To interpret the mass spectrum accurately, one must first understand the charge localization probabilities. The molecule contains two ionization sites:[4][5][6][7]

  • The Aryl Ketone (

    
    ):  High electron density, low ionization energy.[2][3]
    
  • The Methyl Ester (

    
    ):  Higher ionization energy.[2][3]
    

The Dominance Rule: In EI-MS (70 eV), the charge preferentially localizes on the aryl ketone. Consequently, the base peak and major fragments typically arise from the aryl terminus, while ester-specific ions (like the classic m/z 74) are often suppressed or appear as minor peaks.

Model Compound for this Guide:

  • Structure: Methyl 5-phenyl-5-oxovalerate (

    
    )[1][2]
    
  • Molecular Weight: 206 Da[1][2][3]

  • IUPAC Name: Methyl 5-oxo-5-phenylpentanoate[1][2]

Mechanistic Fragmentation Pathways

The fragmentation of methyl 5-aryl-5-oxovalerates is defined by a competition between


-cleavage  and McLafferty rearrangements .[1][2]
Pathway A: The Aryl-Ketone McLafferty Rearrangement (Diagnostic)

This is the most critical pathway for structural verification. The ketone at C5 requires a


-hydrogen to rearrange.[1][2][3]
  • Mechanism: The oxygen of the aryl ketone abstracts a hydrogen from the C2 position (which is

    
     relative to the ketone).
    
  • Cleavage: The bond between C3 (

    
    ) and C4 (
    
    
    
    ) breaks.[3]
  • Result:

    • Charged Fragment: The enol radical cation of acetophenone (

      
       120 for Ar=Ph).[3]
      
    • Neutral Loss: Methyl acrylate (

      
      , 86 Da).[1][2][3]
      
  • Significance: A strong peak at

    
     120  confirms the presence of a 3-carbon chain segment adjacent to the aryl ketone, validating the "valerate" backbone.
    
Pathway B: -Cleavage (Base Peak Generation)

Direct cleavage occurs adjacent to the carbonyl group due to the stability of the resulting acylium ion.

  • Mechanism: Homolytic cleavage of the C5-C4 bond.[2][3]

  • Result:

    • Charged Fragment: The benzoyl ion (

      
      ).[1][2][3]
      
    • m/z: 105 (Base Peak, 100% Relative Abundance).[3][8]

  • Secondary Decay: The

    
     105 ion often loses CO (28 Da) to form the phenyl cation at 
    
    
    
    77
    .[3]
Pathway C: The Ester McLafferty (Competitive/Minor)

The ester group at C1 also has a


-hydrogen (at C4, relative to the ester).
  • Mechanism: Ester carbonyl oxygen abstracts H from C4.[1][2][3]

  • Result:

    • Charged Fragment: The McLafferty ester ion (

      
      ).[3]
      
    • m/z: 74 .

  • Observation: This peak is often weak because the charge prefers the aryl fragment (Pathway A).[3] However, its presence confirms the methyl ester terminus.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for Methyl 5-phenyl-5-oxovalerate (


).

FragmentationPathways M_Ion Molecular Ion (M+) m/z 206 [Ph-CO-(CH2)3-COOMe]+. McL_Aryl Aryl McLafferty Product m/z 120 (Diagnostic) [Ph-C(OH)=CH2]+. M_Ion->McL_Aryl gamma-H transfer (from C2) Loss of Methyl Acrylate Alpha_Cleave Benzoyl Ion m/z 105 (Base Peak) [Ph-C≡O]+ M_Ion->Alpha_Cleave alpha-Cleavage (C4-C5) Loss of Alkyl Radical McL_Ester Ester McLafferty Product m/z 74 (Minor) [CH2=C(OH)OMe]+. M_Ion->McL_Ester gamma-H transfer (from C4) (Minor Pathway) Neutral_A Neutral Loss: Methyl Acrylate (86 Da) Phenyl_Cat Phenyl Cation m/z 77 [C6H5]+ Alpha_Cleave->Phenyl_Cat -CO (28 Da) Neutral_B Neutral Loss: •(CH2)3-COOMe

Caption: Competitive fragmentation tree for Methyl 5-phenyl-5-oxovalerate showing major diagnostic ions.

Summary of Diagnostic Ions

Ion Identitym/z (Ar=Phenyl)Relative AbundanceStructural Inference
Benzoyl Ion 105 100% (Base) Confirms Aryl-Ketone moiety.[1][2][3]
Acetophenone Enol 120 40-80% Crucial. Confirms

-hydrogen availability (linear chain integrity).[1][2][3]
Phenyl Cation 77 30-60%Secondary fragment of m/z 105.[1][2][3]
McLafferty Ester 74 < 20%Confirms methyl ester (often suppressed).[2][3]
Methoxy Loss 175 5-15%Loss of -OCH3 from ester (M-31).[1][2][3]
Molecular Ion 206 1-10%Often weak due to facile fragmentation.[1][2][3]

Note: If the Aryl group has substituents (e.g., Tolyl), shift m/z 105 and 120 by the mass of the substituent (e.g., +14 Da).

Experimental Protocol

To ensure reproducible fragmentation data, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Avoid alcohols (MeOH) if transesterification is a risk during long storage, though MeOH is acceptable for immediate injection.[3]

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of solvent (Final: ~10 ppm).
GC-MS Parameters (Standard EI)
  • Inlet: Split mode (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2][3]

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source Temp: 230°C. Note: Source temperature affects the ratio of m/z 120 to 105.[3] Higher temps favor fragmentation (105), lower temps preserve rearrangement (120).[1]

  • Ionization: Electron Impact (EI) at 70 eV.[2][3]

Data Validation Step
  • Check: Verify the presence of the m/z 120 peak.

  • Troubleshooting: If m/z 105 is present but m/z 120 is absent, suspect a branched isomer (e.g.,

    
    -substitution preventing 
    
    
    
    -H abstraction) or a chain length shorter than 3 carbons between functional groups.[1][2]

References

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (The definitive text on the McLafferty rearrangement mechanism).

  • NIST Mass Spectrometry Data Center. (2023).[2][3] Mass Spectrum of Methyl 4-benzoylbutyrate (Synonym for Methyl 5-phenyl-5-oxopentanoate).[1][2][3] NIST Standard Reference Database 1A v17.[2][3] [1][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2][3] (Source for general alpha-cleavage rules in aryl ketones).

  • Sparkman, O. D. (2005).[2][3] Mass Spectrometry Desk Reference. Global View Publishing.[2][3] (Definitions of charge localization rules).

Sources

Foundational

Structural Analogs of Methyl 5-(p-tolyl)-3-methyl-5-oxovalerate: A Guide to Divergent Heterocyclic Synthesis

Executive Summary: The -Keto Ester Scaffold In the landscape of modern medicinal chemistry, methyl 5-(p-tolyl)-3-methyl-5-oxovalerate (IUPAC: methyl 3-methyl-5-oxo-5-(4-methylphenyl)pentanoate) represents a high-value 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Keto Ester Scaffold

In the landscape of modern medicinal chemistry, methyl 5-(p-tolyl)-3-methyl-5-oxovalerate (IUPAC: methyl 3-methyl-5-oxo-5-(4-methylphenyl)pentanoate) represents a high-value 1,5-dicarbonyl synthon .[1][2] While often overlooked in basic catalogs, this scaffold serves as a critical "linchpin" intermediate for the divergent synthesis of bioactive heterocycles, particularly dihydropyridazinones (cardiotonics, PDE3 inhibitors) and pyrroles (anti-inflammatory agents).

This guide moves beyond simple cataloging to analyze the reactivity, structural analog design, and synthetic utility of this molecule. We will explore how the 3-methyl stereocenter and the para-tolyl moiety function as modifiable handles for Structure-Activity Relationship (SAR) optimization.[1][2]

Structural Analysis & Synthetic Logic

The Core Architecture

The molecule comprises three distinct pharmacophoric/reactive domains:[2]

  • The Electrophilic Terminus (C5-Keto): Activated by the p-tolyl group, this carbonyl is susceptible to nucleophilic attack but sterically modulated by the aryl ring.[1][2]

  • The Chiral Linker (C3-Methyl): Introduces chirality early in the synthetic pathway.[2][3] In drug design, this methyl group often restricts conformational freedom, enhancing binding affinity via the "Magic Methyl" effect.

  • The Carboxylate Terminus (C1-Ester): Serves as the cyclization partner for 1,5-dinucleophiles.[1][2]

Primary Synthetic Route: The Friedel-Crafts Approach

The most robust industrial synthesis relies on the desymmetrization of 3-methylglutaric anhydride .[1][2]

  • Reagents: 3-Methylglutaric anhydride, Toluene, AlCl₃ (Lewis Acid).[2]

  • Mechanism: Friedel-Crafts Acylation.[1][2][3][4]

  • Regioselectivity: The methyl group of toluene directs the incoming electrophile to the para position (steric/electronic favorability).[2][3]

ParameterSpecificationCausality/Rationale
Stoichiometry Anhydride (1.0 eq) : AlCl₃ (2.2 eq)Excess Lewis acid is required to complex the anhydride and the resulting product ketone, preventing deactivation.[1][2]
Temperature 0–5 °CLow temperature suppresses ortho isomer formation and polymerization side reactions.[2][3]
Solvent Nitrobenzene or DCMNitrobenzene complexes with AlCl₃ to moderate activity; DCM is easier to work up but requires careful exotherm management.[2][3]

Structural Analogs: Design & SAR Strategy

When designing analogs of this core for library generation, we categorize modifications into three zones.

Zone A: The Aryl Cap (Bioisosterism)

Replacing the p-tolyl group alters lipophilicity and metabolic stability.[1][2][3]

  • Analog 1 (Halogenated): p-Fluorophenyl.[1][2][3] Increases metabolic stability against CYP450 oxidation at the benzylic position.[2][3]

  • Analog 2 (Heteroaryl): Thiophene or Furan.[2][3] Reduces aromatic ring count, often improving solubility (e.g., methyl 5-(2-thienyl)-3-methyl-5-oxovalerate).[1][2]

Zone B: The Linker (Conformational Lock)[1][2][3]
  • Analog 3 (Gem-Dimethyl): 3,3-Dimethyl.[1][2] The "Thorpe-Ingold Effect" accelerates cyclization rates for downstream heterocyclic formation.[1][2][3]

  • Analog 4 (Chain Contraction): 4-oxo derivatives (Succinic analogs).[1][2][3] Leads to 5-membered lactams/lactones instead of 6-membered.[1][2]

Zone C: The Ester (Pro-drug/Reactivity)[1][2][3]
  • Analog 5 (Tert-butyl ester): Provides orthogonality.[1][2][3] The t-butyl group resists basic hydrolysis, allowing selective manipulation of the C5 ketone (e.g., Wittig olefination) without disturbing the ester.[2]

Divergent Applications: From Scaffold to Drug Candidates[2][3]

The true power of methyl 5-(p-tolyl)-3-methyl-5-oxovalerate lies in its ability to cyclize with dinucleophiles.[1][2]

Pathway A: Dihydropyridazinones (PDE Inhibitors)

Reaction with hydrazine yields 6-(p-tolyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one.[1][2]

  • Mechanism: Hydrazine attacks the C5 ketone (more electrophilic) to form a hydrazone, followed by intramolecular amidation of the C1 ester.

  • Relevance: This core mimics the structure of Pimobendan and Levosimendan (calcium sensitizers).[2][3]

Pathway B: Pyrroles (Paal-Knorr Variation)

While Paal-Knorr typically uses 1,4-diketones, 1,5-ketoesters can react with primary amines under reducing conditions or via specific condensation to form pyrrolidinones or, with modification, pyrroles.[2]

  • Relevance: Precursors for Atorvastatin-like scaffolds often utilize similar 1,5-dicarbonyl logic.[1][2]

Pathway C: Indole Synthesis (Fischer Indole)

If the p-tolyl moiety is replaced by a phenylhydrazine moiety initially, this scaffold can be rearranged into tryptamine derivatives.[2]

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the central role of the 5-oxovalerate scaffold in generating diverse chemical entities.

G Start Toluene + 3-Methylglutaric Anhydride Core Methyl 5-(p-tolyl)- 3-methyl-5-oxovalerate (The Scaffold) Start->Core AlCl3, Friedel-Crafts then MeOH/H+ Prod1 Dihydropyridazinone (PDE3 Inhibitor Core) Core->Prod1 Path A Prod2 N-Substituted Pyrrolidinone Core->Prod2 Path B Prod3 Valerolactone Derivative Core->Prod3 Path C Reag1 + Hydrazine (Cyclocondensation) Reag1->Prod1 Reag2 + Primary Amine (Reductive Amination) Reag3 + NaBH4 (Reduction/Cyclization)

Figure 1: Divergent synthetic pathways from the 5-oxovalerate core. Path A leads to bioactive pyridazinones.[1]

Detailed Experimental Protocol

Synthesis of Methyl 5-(p-tolyl)-3-methyl-5-oxovalerate[1][2]

This protocol is optimized for reproducibility and yield (Typical scale: 50 mmol).

Phase 1: Friedel-Crafts Acylation[1][2]
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Charge: Add AlCl₃ (14.6 g, 110 mmol) and dry DCM (50 mL). Cool to 0 °C in an ice bath.

  • Addition 1: Dissolve 3-methylglutaric anhydride (6.4 g, 50 mmol) in DCM (20 mL). Add dropwise to the AlCl₃ slurry over 30 mins. Note: The solution will darken.

  • Addition 2: Add Toluene (5.1 g, 55 mmol) dropwise, maintaining internal temp < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2][3]

  • Quench: Pour mixture slowly onto ice/HCl (100 g ice + 20 mL conc. HCl). Caution: Exothermic.[1][2][3]

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude keto-acid (approx. 90% yield).[2]

Phase 2: Fischer Esterification[1][3]
  • Reaction: Dissolve the crude acid in Methanol (100 mL). Add H₂SO₄ (0.5 mL, catalytic).

  • Reflux: Heat to reflux for 6 hours.

  • Isolation: Concentrate methanol. Redissolve residue in EtOAc, wash with sat.[3] NaHCO₃ (to remove unreacted acid) and brine.[2][3]

  • Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (400 MHz, CDCl3):

      
       7.85 (d, 2H, Ar), 7.25 (d, 2H, Ar), 3.65 (s, 3H, OMe), 2.8-3.0 (m, 2H, C4-H), 2.40 (s, 3H, Ar-Me), 2.2-2.4 (m, 3H, C2-H + C3-H), 1.05 (d, 3H, C3-Me).
      

References

  • Synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid derivatives Source: PrepChem.com / Vogel's Textbook of Practical Organic Chemistry.[2][3] Context: Foundational methodology for Friedel-Crafts acylation of glutaric anhydrides.[1][2][3]

  • METHYL 5-OXO-5-(M-TOLYL)PENTANOATE - Product Catalog Source: Alfa Chemistry.[2][3] Context: Commercial availability and physical property verification of the meta-isomer analog.[1][2]

  • Synthesis and Biological Evaluation of 3-Methyl-5-pyrazolone Derivatives Source: Journal of Medicinal and Chemical Sciences, 2021.[5] Context: Discusses the downstream application of keto-esters in synthesizing kinase inhibitors.

  • Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate Source: ResearchGate / King Saud University.[2][3] Context: Demonstrates the utility of 1,5-dicarbonyl systems in prostaglandin/misoprostol analog synthesis.

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: MDPI (Molecules), 2008.[2][3] Context: Provides the standard protocol for the TMSCl/MeOH esterification step used in Phase 2 of the protocol. [1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Introduction Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is a chiral γ-keto ester, a structural motif of significant interest in medicinal chemistry and natural product synthesis. The stereocenter at the C3 position...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is a chiral γ-keto ester, a structural motif of significant interest in medicinal chemistry and natural product synthesis. The stereocenter at the C3 position plays a crucial role in the biological activity of many molecules, making its stereocontrolled synthesis a critical challenge. This application note provides a detailed guide to the stereoselective synthesis of this target molecule, focusing on a robust and well-documented organocatalytic approach. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary for the successful synthesis and characterization of this compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate, points towards a Michael addition as the key bond-forming and stereochemistry-determining step. The disconnection of the C3-C4 bond reveals two potential starting materials: an α,β-unsaturated ketone (a chalcone derivative) and a nucleophilic methyl source.

G target Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate disconnection C3-C4 Disconnection (Michael Addition) target->disconnection Retrosynthesis intermediates Methyl crotonate or equivalent + 4-Methylacetophenone derivative disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

While several methods exist for asymmetric Michael additions, this guide will focus on an organocatalytic approach. Organocatalysis offers several advantages, including mild reaction conditions, operational simplicity, and the avoidance of toxic heavy metals.[1][2] Specifically, we will detail a procedure adapted from the enantioselective synthesis of α-stereogenic γ-keto esters, which employs a chiral primary amine catalyst to facilitate the conjugate addition of a pro-nucleophile to an enone.[3][4]

Proposed Stereoselective Synthetic Pathway

The forward synthesis involves a two-step sequence starting from readily available precursors:

  • Synthesis of the α,β-Unsaturated Keto-Ester: Preparation of methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate.

  • Asymmetric Michael Addition: Organocatalytic conjugate addition of a methyl group equivalent to the α,β-unsaturated keto-ester to introduce the chiral center at C3.

G cluster_0 Step 1: Synthesis of Michael Acceptor cluster_1 Step 2: Asymmetric Michael Addition A 4-Methylacetophenone C Methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate A->C Aldol Condensation B Glyoxylic acid monohydrate B->C D Methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate G Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate D->G Organocatalytic Michael Addition E Nitromethane (as methyl source precursor) E->G F Chiral Primary Amine Catalyst F->G

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate (Michael Acceptor)

This procedure is adapted from standard protocols for the synthesis of chalcone-like compounds.

Materials:

  • 4-Methylacetophenone

  • Methyl glyoxylate

  • Piperidine

  • Acetic acid

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylacetophenone (1.0 eq), methyl glyoxylate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate.

Part 2: Stereoselective Synthesis of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

This protocol is based on the organocatalytic Michael addition of nitroalkanes to enones, followed by a modification of the Nef reaction to convert the nitro group to a carbonyl, which is then subsequently reduced and methylated. A more direct approach, though potentially requiring more optimization, would be the direct conjugate addition of a methyl nucleophile. For the purpose of this guide, we will detail a well-precedented transformation. The direct asymmetric conjugate addition of Grignard reagents catalyzed by copper complexes with chiral ligands like JosiPhos or TaniaPhos also presents a powerful alternative.[5][6]

Materials:

  • Methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate

  • Nitromethane

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a similar chiral primary amine-derived catalyst)

  • Benzoic acid (co-catalyst)

  • Dichloromethane (anhydrous)

  • Titanium(III) chloride solution

  • Ammonium acetate buffer

  • Sodium borohydride

  • Methyl iodide

  • Sodium hydride

  • Tetrahydrofuran (anhydrous)

  • Standard inert atmosphere glassware

Procedure:

  • Asymmetric Michael Addition:

    • To a solution of methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate (1.0 eq) in anhydrous dichloromethane, add the chiral primary amine catalyst (0.1 eq) and benzoic acid (0.1 eq).

    • Add nitromethane (2.0 eq) and stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the Michael adduct, methyl 3-(nitromethyl)-5-(4-methylphenyl)-5-oxovalerate.

  • Conversion of the Nitro Group:

    • The conversion of the nitro group to the desired methyl group is a multi-step process. A common method involves reduction to the amine followed by methylation.

    • Reduction of Nitro Group: Dissolve the Michael adduct in a suitable solvent such as methanol. Add a reducing agent like Raney nickel or palladium on carbon and subject the mixture to hydrogenation. Alternatively, chemical reduction using agents like zinc in acetic acid can be employed.

    • Methylation of the Amine: The resulting amino ester can then be exhaustively methylated using methyl iodide and a base such as potassium carbonate to yield the quaternary ammonium salt, which can then be subjected to Hofmann elimination to furnish the desired product. A more direct conversion from the nitro group might be possible through specialized methods but often requires harsh conditions.

Alternative Direct Methylation Strategy (Conceptual):

A more direct and atom-economical approach would involve the copper-catalyzed asymmetric conjugate addition of a methyl-Grignard reagent.

  • Copper-Catalyzed Asymmetric Methyl Addition:

    • In a flame-dried Schlenk flask under an inert atmosphere, prepare the catalyst by dissolving CuBr·SMe2 (5 mol%) and a chiral diphosphine ligand (e.g., (R,S)-JosiPhos, 5.5 mol%) in an anhydrous solvent like toluene.

    • Cool the solution to -78 °C and add a solution of methyl 5-(4-methylphenyl)-5-oxo-2-pentenoate (1.0 eq) in the same solvent.

    • Slowly add methylmagnesium bromide (1.2 eq) via syringe pump over 1-2 hours.

    • Stir the reaction at -78 °C for the specified time (monitor by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

Data Presentation

Table 1: Representative Results for Organocatalytic Michael Additions to Enones. (Adapted from related literature[3][7])

EntryCatalystSubstrateNucleophileYield (%)ee (%)
1Chiral Primary AmineChalconeNitromethane8592
2Chiral Thioureaβ-NitrostyreneDimethyl malonate9295
3Chiral DipeptideN-PhenylmaleimideIsobutyraldehyde7888

Table 2: Representative Results for Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents. (Adapted from related literature[5][6])

EntryLigandSubstrateGrignard ReagentYield (%)ee (%)
1TaniaPhosCyclohexenoneEtMgBr>9596
2JosiPhosCyclopentenoneMeMgBr8592
3Ferrocenyl DiphosphineAcyclic Enonen-BuMgBr9098

Mechanism and Rationale

The stereoselectivity in the organocatalytic Michael addition is achieved through the formation of a chiral iminium ion intermediate. The chiral primary amine catalyst condenses with the α,β-unsaturated keto-ester to form this iminium ion. This activation lowers the LUMO of the Michael acceptor, making it more susceptible to nucleophilic attack. The bulky substituents on the catalyst create a chiral environment, directing the nucleophile to attack one face of the double bond preferentially, thus establishing the stereocenter.

G cluster_0 Catalytic Cycle A Enone C Iminium Ion (activated) A->C Condensation B Chiral Primary Amine B->C E Enamine Intermediate C->E Nucleophilic Attack D Nucleophile D->E F Product E->F Hydrolysis F->B Catalyst Regeneration

Sources

Application

asymmetric synthesis of chiral beta-methyl-gamma-keto esters

This Application Note is structured to guide researchers through the enantioselective synthesis of -methyl- -keto esters , a challenging 1,4-dicarbonyl motif frequently encountered in polyketide natural products and pept...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the enantioselective synthesis of


-methyl-

-keto esters
, a challenging 1,4-dicarbonyl motif frequently encountered in polyketide natural products and peptidomimetic drug candidates.

Application Note: Enantioselective Construction of -Methyl- -Keto Esters via NHC-Catalyzed Stetter Reaction

Executive Summary

The


-methyl-

-keto ester scaffold represents a "privileged structure" in medicinal chemistry, serving as a precursor to chiral pyrrolidines,

-lactones, and non-natural amino acids. Traditional synthesis often requires multi-step homologation or the use of stoichiometric chiral auxiliaries.

This guide details a direct, catalytic, and atom-economical protocol using the Asymmetric Intermolecular Stetter Reaction . By utilizing N-Heterocyclic Carbene (NHC) organocatalysis, we achieve the "umpolung" (polarity reversal) of an aldehyde, allowing its 1,4-addition to an alkyl crotonate. This method installs the critical


-methyl stereocenter and the 1,4-dicarbonyl framework in a single step with high enantiomeric excess (ee).

Scientific Principles & Mechanism[1][2]

The Challenge of 1,4-Difunctionalization

Standard carbonyl chemistry (Aldol, Claisen) typically yields 1,3- or 1,5-relationships. The 1,4-relationship requires "umpolung" reactivity.[1][2] The Stetter reaction transforms a nucleophilic aldehyde (acyl anion equivalent) into a Michael donor, which attacks the


-position of an 

-unsaturated ester (acceptor).
Mechanistic Workflow (NHC Catalysis)

The reaction proceeds via the Breslow intermediate , generated in situ from a chiral triazolium precatalyst and a base.

  • Deprotonation: The precatalyst forms the free carbene.

  • Addition: Carbene adds to the aldehyde, forming the Breslow intermediate (nucleophilic acyl).

  • Michael Addition: The Breslow intermediate attacks the

    
    -carbon of the crotonate acceptor. This is the enantio-determining step. 
    
  • Elimination: The catalyst is regenerated, releasing the

    
    -methyl-
    
    
    
    -keto ester product.

StetterCycle PreCat Triazolium Precatalyst Carbene Free NHC Carbene PreCat->Carbene + Base Breslow Breslow Intermediate (Nucleophilic Acyl) Carbene->Breslow + Aldehyde Aldehyde Aldehyde (R-CHO) Adduct Enolate Adduct Breslow->Adduct + Crotonate (Stereo-determining) Crotonate Alkyl Crotonate (Acceptor) Product β-Methyl-γ-Keto Ester (Product) Adduct->Product Proton Transfer - Carbene Product->Carbene Catalyst Turnover

Figure 1: Catalytic cycle of the NHC-mediated Stetter reaction showing the critical stereodetermining addition step.

Experimental Protocol

Reagents & Equipment
  • Catalyst: Chiral Triazolium Salt (e.g., Rovis Catalyst: 5a,10b-dihydro-2-phenyl-4H,5aH-5-oxa-3,10b-diaza-2-azonia-indeno[2,1-a]fluorene chloride or analogous amino-indanol derived salts).

  • Base: KHMDS (0.5 M in toluene) or DBU (depending on substrate sensitivity).

  • Solvent: Anhydrous Toluene or THF (degassed).

  • Substrates:

    • Aldehyde: Benzaldehyde or aliphatic aldehyde (freshly distilled).

    • Acceptor: Methyl Crotonate (or tert-butyl crotonate for better selectivity).

  • Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line).

Step-by-Step Procedure

Step 1: Pre-Catalyst Activation (Critical)

  • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum; backfill with Argon.

  • Add Chiral Triazolium Precatalyst (0.02 mmol, 20 mol%) to the tube.

  • Add anhydrous Toluene (2.0 mL).

  • Add Base (e.g., KHMDS, 0.018 mmol, 18 mol%) dropwise at room temperature.

    • Note: Use a slight deficit of base relative to the catalyst to prevent background racemization or side reactions with the aldehyde.

  • Stir for 5 minutes to generate the free carbene (solution typically turns yellow/orange).

Step 2: Reaction Initiation

  • Add the Aldehyde (0.10 mmol, 1.0 equiv) to the catalyst solution.

  • Immediately add the Crotonate Acceptor (0.12 mmol, 1.2 equiv).

  • Seal the tube and stir at 25 °C for 12–24 hours.

    • Optimization: If conversion is low, heat to 40 °C, but monitor ee closely.

Step 3: Workup

  • Quench the reaction by filtering through a short pad of silica gel, eluting with Et₂O or EtOAc.

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Target: The product is typically less polar than the starting aldehyde but more polar than the crotonate.

Analytical Validation & QC

Enantiomeric Excess Determination (Chiral HPLC)

To validate the protocol, the enantiomeric excess (ee) must be determined using chiral stationary phases.

  • Instrument: Agilent 1200 Series or equivalent HPLC/SFC.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexanes : Isopropanol (90:10 to 98:2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (for aromatic aldehydes) or 210 nm (for aliphatic).

Table 1: Representative Optimization Data

EntryCatalystBaseSolventTemp (°C)Yield (%)ee (%)
1Triazolium AEt₃NTHF2515N/A
2Triazolium AKHMDSTHF256582
3Triazolium AKHMDSToluene257888
4Triazolium B KHMDS Toluene 0 92 96

Triazolium B = Pentafluorophenyl-substituted amino-indanol derived NHC (High steric bulk).

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Start Flame-Dry Glassware (Argon atm) Mix Mix Catalyst + Base (Toluene, 5 min) Start->Mix AddSub Add Aldehyde + Crotonate Mix->AddSub Stir Stir 24h @ 25°C AddSub->Stir Workup Silica Filtration & Concentration Stir->Workup HPLC Chiral HPLC (Daicel AD-H) Workup->HPLC

Figure 2: Operational workflow for the asymmetric synthesis and validation.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The free carbene is extremely sensitive to moisture. If the solution does not turn the characteristic yellow/orange color upon base addition, the solvent or atmosphere may be wet. Action: Redistill toluene over Na/Benzophenone.

  • Aldehyde Purity: Benzoic acid contaminants (from aldehyde oxidation) will quench the carbene. Action: Wash liquid aldehydes with saturated NaHCO₃ prior to distillation.

  • Acceptor Reactivity: Alkyl crotonates are less reactive than enones. If yield is low, switch to a thioester crotonate or use a Lewis Acid additive (e.g., Mg(OtBu)₂) to activate the ester carbonyl, though this may affect ee.

  • Base Choice: Strong bases like KHMDS are preferred for generating the carbene cleanly at low temperatures, minimizing side reactions compared to amine bases like Et₃N or DBU.

References

  • Rovis, T., & Kerr, M. S. (2004). Enantioselective Synthesis of Quaternary Stereocenters via the Asymmetric Stetter Reaction. Journal of the American Chemical Society. Link

  • Enders, D., et al. (2002). The Asymmetric Stetter Reaction. Angewandte Chemie International Edition. Link

  • Liu, Q., & Glorius, F. (2011). N-Heterocyclic Carbene-Catalyzed Asymmetric Stetter Reaction of Enals with Nitroalkenes. Journal of the American Chemical Society. Link

  • Read de Alaniz, J., & Rovis, T. (2005). A Highly Enantioselective Catalytic Intramolecular Stetter Reaction. Journal of the American Chemical Society. Link

Sources

Method

Grignard reaction of p-tolylmagnesium bromide with methyl 3-methyl-5-oxovalerate

Application Note & Protocol Chemoselective Grignard Addition: Synthesis of Methyl 3-hydroxy-3-(p-tolyl)-5-methylhexanoate Abstract & Introduction The Grignard reaction stands as a cornerstone of synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Chemoselective Grignard Addition: Synthesis of Methyl 3-hydroxy-3-(p-tolyl)-5-methylhexanoate

Abstract & Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[2][3] This application note provides a detailed protocol and scientific rationale for the reaction between p-tolylmagnesium bromide and methyl 3-methyl-5-oxovalerate, a substrate featuring two distinct carbonyl functionalities: a ketone and an ester.

The primary scientific challenge in this synthesis is achieving chemoselectivity. The Grignard reagent, a potent nucleophile and a strong base, must selectively react with one of the two carbonyl groups.[2] This guide will elucidate the mechanistic principles that govern this selectivity, explain the causality behind critical experimental parameters, and provide a robust, step-by-step protocol for the synthesis, workup, and purification of the target tertiary alcohol, methyl 3-hydroxy-3-(p-tolyl)-5-methylhexanoate. This protocol is designed for researchers in synthetic chemistry and drug development who require a reliable method for constructing complex molecular architectures.

Reaction Mechanism & Scientific Rationale

The Challenge of Chemoselectivity

The substrate, methyl 3-methyl-5-oxovalerate, presents two electrophilic sites for the nucleophilic p-tolyl carbanion equivalent: the C5 ketone and the C1 ester carbonyls. The outcome of the reaction is dictated by the relative reactivity of these two functional groups.

  • Ketones vs. Esters: Ketones are intrinsically more reactive towards nucleophiles like Grignard reagents than esters.[4][5] The electrophilicity of the ester carbonyl carbon is attenuated by resonance stabilization from the adjacent oxygen atom's lone pair, a stabilizing effect not present in ketones.[4] Consequently, the Grignard reagent will preferentially attack the more electrophilic ketone carbonyl.

  • Stoichiometry and Reaction Pathway:

    • First Equivalent: The first equivalent of p-tolylmagnesium bromide will undergo a nucleophilic addition to the ketone carbonyl, forming a magnesium alkoxide intermediate.

    • Second Equivalent (Ester Reactivity): A Grignard reaction with an ester typically consumes two equivalents of the reagent.[2][6] The first addition leads to a tetrahedral intermediate that collapses, expelling the methoxide leaving group to form a ketone.[2][6] This newly formed ketone is then immediately attacked by a second equivalent of the Grignard reagent.[4][6]

Given these principles, using a carefully controlled stoichiometry (approximately 1 equivalent of the Grignard reagent) and low temperatures will strongly favor the selective mono-addition to the native ketone functionality, leaving the ester group intact.

Mechanistic Pathway

The predominant reaction proceeds via a nucleophilic addition mechanism at the ketone carbonyl.

Caption: Proposed mechanism for the chemoselective Grignard reaction.

The reaction is initiated by the nucleophilic attack of the p-tolyl group on the ketone carbonyl carbon. This forms a tetrahedral magnesium alkoxide intermediate. The reaction is then quenched with a mild acid (e.g., aqueous NH₄Cl or dilute HCl), which protonates the alkoxide to yield the final tertiary alcohol product.[7][8]

Experimental Protocol

This protocol details the in situ preparation of p-tolylmagnesium bromide followed by its reaction with the ketoester.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Magnesium (Mg) turnings>99.5%Sigma-Aldrich
p-Bromotoluene>99%Sigma-AldrichDistill from CaH₂ if necessary.
Methyl 3-methyl-5-oxovalerate>97%TCI ChemicalsEnsure anhydrous.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichInhibitor-free. Stored over activated 4Å molecular sieves.[9]
Iodine (I₂)Crystal, Reagent GradeFisher ScientificUsed as an initiator.
Hydrochloric Acid (HCl)1 M (aq)VWRFor workup. Saturated NH₄Cl (aq) is a milder alternative.[10]
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-For neutralization wash.
Brine (Saturated NaCl)Aqueous Solution-For final wash.[11]
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, >99%Fisher ScientificFor drying the organic layer.[12]
Diethyl Ether (Et₂O)AnhydrousSigma-AldrichFor extraction.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Quantitative Data
ReagentMW ( g/mol )Amount (g)Amount (mmol)Equivalents
Magnesium turnings24.310.3012.31.2
p-Bromotoluene171.041.9311.31.1
Methyl 3-methyl-5-oxovalerate158.191.6310.31.0
Anhydrous THF-~100 mL--
Protocol: Step-by-Step Methodology

PART A: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, addition funnel) must be scrupulously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon gas.[11] This prevents atmospheric moisture from quenching the highly reactive Grignard reagent.[13]

  • Initiation Setup: Place the magnesium turnings (0.30 g, 12.3 mmol) in the 250 mL three-neck flask equipped with a magnetic stir bar. Add a single small crystal of iodine. The iodine acts as an activator, chemically cleaning the magnesium surface of its passivating oxide layer.[13][14]

  • Reagent Addition: In the addition funnel, prepare a solution of p-bromotoluene (1.93 g, 11.3 mmol) in 40 mL of anhydrous THF.

  • Initiation: Add ~5 mL of the p-bromotoluene/THF solution to the magnesium turnings. The brown color of the iodine should fade, and gentle bubbling or an exotherm should be observed, indicating the reaction has initiated. If it does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[12]

  • Grignard Formation: Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[7] After the addition is complete, continue to stir the resulting cloudy, grey-brown solution for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.[11] The Grignard reagent should be used immediately.[11][15]

PART B: Reaction with Methyl 3-methyl-5-oxovalerate

  • Substrate Preparation: In a separate dry flask under an inert atmosphere, dissolve methyl 3-methyl-5-oxovalerate (1.63 g, 10.3 mmol) in 30 mL of anhydrous THF.

  • Reaction: Cool the ketoester solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and maximize chemoselectivity by slowing down potential side reactions.[16]

  • Slow Addition: Using a cannula or dropping funnel, slowly add the freshly prepared p-tolylmagnesium bromide solution to the cooled ketoester solution over 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

PART C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[10] This protonates the alkoxide product and hydrolyzes any unreacted Grignard reagent. An audible hiss and some fuming are expected.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[10]

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).[11]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8][12]

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure methyl 3-hydroxy-3-(p-tolyl)-5-methylhexanoate.

Workflow & Safety

Experimental Workflow Diagram

Experimental_Workflow cluster_prep PART A: Grignard Preparation cluster_reaction PART B: Reaction cluster_workup PART C: Workup & Purification A1 Dry Glassware Assembly (N2 Atmosphere) A2 Charge Mg & I2 A1->A2 A3 Dropwise Addition of p-Bromotoluene in THF A2->A3 A4 Stir to Complete Formation A3->A4 B3 Slow Cannula Transfer of Grignard Reagent to Substrate A4->B3 Use Immediately B1 Prepare Substrate Solution (Ketoester in THF) B2 Cool Substrate to 0 °C B1->B2 B2->B3 B4 Stir & Monitor by TLC B3->B4 C1 Quench with sat. NH4Cl (aq) B4->C1 C2 Extract with Diethyl Ether C1->C2 C3 Wash with NaHCO3 & Brine C2->C3 C4 Dry (Na2SO4) & Concentrate C3->C4 C5 Purify via Flash Chromatography C4->C5

Caption: Overview of the complete experimental workflow.

Safety Precautions
  • Grignard Reagents: Are highly flammable, corrosive, and react violently with water and other protic sources.[13][17] All operations must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Ethereal Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon standing. Use only freshly opened or properly stored anhydrous solvents.

  • p-Bromotoluene: Is an irritant. Handle in a well-ventilated fume hood.

  • General: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The entire procedure should be performed in a chemical fume hood.

Troubleshooting & Field Insights

  • Failure to Initiate: This is the most common issue. Ensure all glassware is bone-dry. If the reaction does not start, adding a few drops of 1,2-dibromoethane or gently crushing the magnesium can expose a fresh reactive surface.[18][19]

  • Low Yield: Often caused by moisture contamination. Ensure solvents are truly anhydrous and the inert atmosphere is maintained. Adding the Grignard reagent too quickly can also lower yields by promoting side reactions.

  • Side Products: The primary side product from the Grignard formation is biphenyl, formed via Wurtz coupling.[11] During the addition, if the temperature is not controlled, some reaction at the ester or enolization of the ketone by the basic Grignard reagent may occur.[20] Careful purification is required to remove these impurities.

Conclusion

The reaction of p-tolylmagnesium bromide with methyl 3-methyl-5-oxovalerate serves as an excellent case study in chemoselective synthesis. By leveraging the inherent reactivity difference between ketones and esters and maintaining strict control over reaction stoichiometry and temperature, the selective synthesis of methyl 3-hydroxy-3-(p-tolyl)-5-methylhexanoate can be achieved with high fidelity. This detailed protocol provides a reliable and reproducible method, grounded in established mechanistic principles, for researchers engaged in the synthesis of complex organic molecules.

References

  • Edusprouts. (2013, November 12). Lab Report on Grignard Synthesis of p-tolyl magnesium bromide and p-toluic acid. Available at: [Link]

  • Organ, M. Group, York University. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Available at: [Link]

  • Scribd. Grignard Reaction Purification Guide. Available at: [Link]

  • Otsuki, A., et al. (2015). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. Available at: [Link]

  • University of Missouri–St. Louis. Experiment 1: Grignard Reaction. Available at: [Link]

  • Chemistry Steps. Esters with Grignard Reagent. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Barnard College, Columbia University. The Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Jasperse, J. Grignard Reaction. Available at: [Link]

  • Lehman, J. W. Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Available at: [Link]

  • Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone? Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • University of Toronto. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

  • Organic Syntheses. 1-p-TOLYLCYCLOPROPANOL. Available at: [Link]

  • Di Tommaso, E., et al. (2017). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • Cambridge University Press. Grignard Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 3-Oxovaleric acid methyl ester. Available at: [Link]

  • Purdue University. Grignard Reagents. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Versatility of Methyl 3-Oxovalerate. Available at: [Link]

  • Organic Syntheses. Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Available at: [Link]

  • National Institutes of Health. Methyl 3-oxovalerate. PubChem. Available at: [Link]

Sources

Application

The Synthesis of γ-Keto Esters via Organocuprate Conjugate Addition: An Application Note and Protocol

Introduction: The Strategic Importance of γ-Keto Esters and the Elegance of Organocuprate Chemistry γ-Keto esters are pivotal structural motifs in organic synthesis, serving as versatile precursors to a wide array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of γ-Keto Esters and the Elegance of Organocuprate Chemistry

γ-Keto esters are pivotal structural motifs in organic synthesis, serving as versatile precursors to a wide array of biologically active molecules, natural products, and pharmaceuticals. Their synthesis, therefore, is of paramount importance to researchers in drug development and medicinal chemistry. Among the myriad of synthetic strategies, the conjugate addition of organocuprates, often referred to as Gilman reagents, to α,β-unsaturated esters stands out for its high efficiency, broad substrate scope, and predictable stereoselectivity.[1][2] This application note provides a comprehensive guide to this powerful transformation, detailing the underlying mechanistic principles, offering step-by-step experimental protocols, and addressing common challenges through a structured troubleshooting guide.

Unlike more reactive organometallic reagents such as organolithiums or Grignard reagents that tend to favor direct 1,2-addition to the carbonyl group, organocuprates exhibit a remarkable preference for 1,4-conjugate addition.[3] This unique reactivity profile allows for the precise installation of a carbon-carbon bond at the β-position of an α,β-unsaturated ester, directly affording the desired γ-keto ester framework.

Delving into the Mechanism: A Tale of Soft Nucleophiles and π-Complexes

The remarkable selectivity of organocuprate conjugate addition is rooted in the principles of Hard and Soft Acid and Base (HSAB) theory. The β-carbon of an α,β-unsaturated ester is a "soft" electrophilic center, and organocuprates are "soft" nucleophiles, leading to a favorable interaction and subsequent bond formation.[4] The currently accepted mechanism involves several key steps:

  • Formation of the Gilman Reagent: The process begins with the preparation of the lithium dialkylcuprate (a Gilman reagent) from an organolithium reagent and a copper(I) salt, typically copper(I) iodide.[5]

  • π-Complex Formation: The organocuprate reagent then coordinates to the carbon-carbon double bond of the α,β-unsaturated ester, forming a transient π-complex.[6]

  • Oxidative Addition and Reductive Elimination: This is followed by oxidative addition of the copper to the double bond, forming a Cu(III) intermediate. Subsequent reductive elimination transfers one of the alkyl groups from the copper to the β-carbon and forms a lithium enolate.

  • Protonation: The reaction is then quenched with a proton source, such as a saturated aqueous solution of ammonium chloride, to protonate the enolate and yield the final γ-keto ester product.

Reaction_Mechanism cluster_reagent_prep Gilman Reagent Preparation cluster_conjugate_addition Conjugate Addition cluster_workup Workup 2 R-Li 2 R-Li Gilman R₂CuLi (Gilman Reagent) 2 R-Li->Gilman Ether or THF, low temp. CuI CuI CuI->Gilman Pi_Complex π-Complex Gilman->Pi_Complex Enoate α,β-Unsaturated Ester Enoate->Pi_Complex Coordination Enolate Lithium Enolate Pi_Complex->Enolate Oxidative Addition/ Reductive Elimination Product γ-Keto Ester Enolate->Product Protonation Quench Aqueous Workup (e.g., NH₄Cl) Quench->Product

A simplified workflow of the organocuprate conjugate addition to synthesize γ-keto esters.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of a model γ-keto ester, ethyl 3-phenylpentanoate, via the conjugate addition of lithium diethylcuprate to ethyl cinnamate.

Part 1: Preparation of the Gilman Reagent (Lithium Diethylcuprate)

Materials:

  • Copper(I) iodide (CuI), purified

  • Ethyllithium (EtLi) in a suitable solvent (e.g., cyclohexane/ethylbenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Reagent Addition: To the flask, add purified copper(I) iodide. Cool the flask to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Formation of the Cuprate: While stirring vigorously, slowly add a solution of ethyllithium (2.0 equivalents relative to CuI) dropwise via syringe. The initial yellow suspension of CuI should dissolve to form a clear, colorless, or slightly yellow solution of lithium diethylcuprate. The temperature should be maintained below -15 °C during the addition.

Part 2: Conjugate Addition to Ethyl Cinnamate

Materials:

  • Ethyl cinnamate

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Substrate Addition: In a separate flame-dried flask under an inert atmosphere, dissolve ethyl cinnamate in anhydrous diethyl ether or THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Reaction: Slowly transfer the freshly prepared Gilman reagent solution from Part 1 to the solution of ethyl cinnamate via a cannula. The reaction mixture is typically stirred at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure γ-keto ester.

Table 1: Representative Reaction Parameters

Organocuprate (R₂CuLi)α,β-Unsaturated EsterSolventTemperature (°C)Time (h)Yield (%)
(CH₃)₂CuLiMethyl crotonateTHF-78 to 0285-95
(n-Bu)₂CuLiEthyl cinnamateEther-78380-90
(Ph)₂CuLiMethyl methacrylateTHF-78 to -202.575-85

Troubleshooting Guide: Navigating Common Challenges

Even with a robust protocol, challenges can arise. This section provides a logical framework for troubleshooting common issues encountered during the synthesis of γ-keto esters via organocuprate conjugate addition.

Troubleshooting_Guide Problem Problem Low or No Product Yield Formation of Side Products Incomplete Reaction Cause_LowYield Potential Causes Inactive Gilman Reagent Poor Substrate Reactivity Suboptimal Reaction Conditions Problem:f1->Cause_LowYield Cause_SideProducts Potential Causes 1,2-Addition Product Wurtz-type Coupling of Organocuprate Aldol Condensation of Enolate Problem:f2->Cause_SideProducts Cause_Incomplete Potential Causes Insufficient Reagent Steric Hindrance Low Reaction Temperature Problem:f3->Cause_Incomplete Solution_LowYield Solutions Use freshly prepared, high-purity organolithium and CuI. Ensure anhydrous and anaerobic conditions. Consider using a more reactive ester (e.g., thioester) or adding a Lewis acid (e.g., BF₃·OEt₂). Optimize temperature, reaction time, and solvent. THF is often a better solvent than ether. Cause_LowYield->Solution_LowYield Solution_SideProducts Solutions Ensure low reaction temperature (-78 °C). Use a less reactive organocuprate if possible. Avoid elevated temperatures. Use purified reagents. Quench the reaction at low temperature. Use a non-protic workup if necessary. Cause_SideProducts->Solution_SideProducts Solution_Incomplete Solutions Use a slight excess of the Gilman reagent (1.1-1.5 equivalents). Increase reaction time or consider a more reactive cuprate (e.g., higher-order cyanocuprate). Allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C), but monitor for side reactions. Cause_Incomplete->Solution_Incomplete

Sources

Method

protocol for the reduction of the ketone in methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Executive Summary This guide details the protocol for the chemo-selective reduction of the aryl ketone moiety in methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate to its corresponding secondary alcohol, methyl 5-hydroxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemo-selective reduction of the aryl ketone moiety in methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate to its corresponding secondary alcohol, methyl 5-hydroxy-5-(4-methylphenyl)-3-methylvalerate .

The primary challenge in this transformation is chemo-selectivity : reducing the ketone without affecting the ester group. The secondary challenge is product stability , as the resulting


-hydroxy ester is prone to spontaneous cyclization (lactonization) under acidic conditions. This protocol utilizes Sodium Borohydride (NaBH

) in Methanol at controlled temperatures to ensure selectivity and yield.

Chemical Context & Reaction Scheme

The substrate contains two reducible functionalities: an aryl ketone and a methyl ester .

  • Reagent Choice: Sodium Borohydride (NaBH

    
    ) is selected because it readily reduces ketones to alcohols but is generally unreactive toward esters under standard conditions (unlike LiAlH
    
    
    
    , which would reduce both).
  • Solvent Choice: Methanol (MeOH) is critical. Using ethanol or isopropanol with a methyl ester substrate can lead to unwanted transesterification byproducts (e.g., ethyl ester formation).

Visualizing the Transformation

ReactionScheme Substrate Substrate: Methyl 5-(4-methylphenyl)- 3-methyl-5-oxovalerate (Keto-Ester) Intermediate Intermediate: Alkoxyborate Complex Substrate->Intermediate Hydride Attack (Chemo-selective) Reagents Reagents: NaBH4 (0.5 equiv) MeOH, 0°C Reagents->Intermediate Product Target Product: Methyl 5-hydroxy-5-(4-methylphenyl)- 3-methylvalerate (Hydroxy-Ester) Intermediate->Product Mild Quench (NH4Cl) SideProduct Potential Side Product: 6-(4-methylphenyl)-4-methyl- tetrahydro-2H-pyran-2-one (Lactone) Product->SideProduct Acidic pH / Heat (Cyclization)

Figure 1: Reaction pathway showing the selective reduction and the risk of lactonization.[1][2][3][4][5]

Detailed Experimental Protocol

Safety Warning: NaBH


 liberates Hydrogen gas (

) upon contact with protic solvents and acids. Ensure proper ventilation.
Materials
  • Substrate: Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (1.0 equiv).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (0.5 – 0.6 equiv). Note: Theoretically 0.25 equiv is sufficient, but 0.5 is standard to account for solvent reaction.
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
  • Extraction: Ethyl Acetate (EtOAc) and Brine.[6]

Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Equip a clean, dry round-bottom flask with a magnetic stir bar and a thermometer.

    • Dissolve 10.0 mmol of the substrate in 30 mL of Methanol (0.3 M concentration).

    • Cool the solution to 0 °C using an ice/water bath. Cooling is essential to maximize diastereoselectivity and suppress ester reactivity.

  • Reduction (T = 15–30 min):

    • Add 5.0–6.0 mmol (0.5–0.6 equiv) of NaBH

      
       portion-wise over 15 minutes.
      
    • Critical: Do not dump the reagent all at once. Rapid H

      
       evolution can cause foaming.
      
    • Maintain internal temperature below 5 °C.

  • Monitoring (T = 1 hour):

    • Stir at 0 °C for 45–60 minutes.

    • TLC Check: Use Hexane:EtOAc (3:1). The starting material (ketone) is less polar; the product (alcohol) will have a lower R

      
      .
      
    • Self-Validation: If starting material remains after 1 hour, add an additional 0.1 equiv of NaBH

      
      .
      
  • Quenching (Critical Control Point):

    • Goal: Hydrolyze the borate complex without hydrolyzing the ester or inducing lactonization.

    • Add saturated aqueous NH

      
      Cl  (20 mL) slowly to the cold reaction mixture.
      
    • Avoid: Do not use HCl or strong acids. Low pH will catalyze the intramolecular cyclization of the

      
      -hydroxy ester into the lactone (see Fig 1).
      
  • Workup & Isolation:

    • Evaporate the bulk of the Methanol under reduced pressure (Rotavap) at mild temperature (< 40 °C).

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).[4]

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      or MgSO
      
      
      .
    • Filter and concentrate in vacuo to yield the crude oil.

Process Logic & Troubleshooting (E-E-A-T)

Workflow Logic Diagram

Workflow Start Start: Dissolve Substrate in MeOH at 0°C AddReductant Add NaBH4 Portion-wise (Control Exotherm) Start->AddReductant CheckTLC TLC Check: SM Consumed? AddReductant->CheckTLC AddMore Add 0.1 eq NaBH4 CheckTLC->AddMore No Quench Quench with sat. NH4Cl (Maintain pH ~7) CheckTLC->Quench Yes AddMore->CheckTLC Workup Evaporate MeOH -> Extract w/ EtOAc Quench->Workup

Figure 2: Operational workflow ensuring reaction completeness and safety.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Ethyl ester detected by NMR Used Ethanol as solvent.Must use Methanol for methyl esters to prevent transesterification [1].
Low Yield / Lactone formation Workup was too acidic (pH < 5).Use NH

Cl for quenching. Avoid HCl. Keep workup cold.
Incomplete Conversion Moisture in solvent decomposed NaBH

.
Use anhydrous MeOH or increase NaBH

equivalents slightly.
Two spots on TLC (Product) Diastereomers formed.The molecule has two chiral centers (C3, C5). This is normal. Syn/Anti isomers may separate on silica.

Advanced Considerations: Stereochemistry

The substrate has a pre-existing chiral center (or racemic center) at C3 (the methyl group). Reduction of the ketone at C5 creates a new stereocenter.

  • Result: You will obtain a mixture of diastereomers (syn and anti).

  • Implication: These diastereomers will have different physical properties (NMR shifts, R

    
     values).
    
  • Control: Standard NaBH

    
     reduction usually yields a mixture (often 1:1 to 3:1). If high stereoselectivity is required, consider using L-Selectride  (for steric control) or Enzymatic Ketoreductases (KREDs)  for enantioselective reduction [2].
    

Analytical Validation

To confirm the success of the protocol, look for these markers:

  • 1H NMR:

    • Disappearance of the ketone alpha-protons (usually distinct multiplets).

    • Appearance of the CH-OH signal at C5 (typically

      
       4.5–5.0 ppm).
      
    • Retention of the Methyl Ester singlet (

      
       ~3.6 ppm).
      
  • IR Spectroscopy:

    • Disappearance of the ketone carbonyl stretch (~1680 cm

      
      ).
      
    • Retention of the ester carbonyl stretch (~1735 cm

      
      ).
      
    • Appearance of a broad O-H stretch (~3400 cm

      
      ).
      

References

  • Transesterification Risks: Brown, H. C.; Mead, E. J.; Subba Rao, B. C. "A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions." Journal of the American Chemical Society, 1955 , 77(23), 6209–6213. Link

  • Stereoselective Reduction: Matsuda, T.; Yamanaka, R.; Nakamura, K. "Recent progress in biocatalysis for asymmetric oxidation and reduction." Tetrahedron: Asymmetry, 2009 , 20(5), 513-557. Link

  • General Protocol (Clayden): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity). Link

  • Lactonization of Hydroxy Esters: Harding, K. E.; et al. "Synthesis of lactones from -hydroxy esters." Journal of Organic Chemistry. (General reference for -lactone thermodynamics).

Sources

Application

Application Note: Strategic Utilization of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate in Heterocyclic Scaffolding

Based on the specific chemical structure provided, here is a detailed Application Note and Protocol guide. Abstract & Core Utility Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (hereafter Compound A ) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure provided, here is a detailed Application Note and Protocol guide.

Abstract & Core Utility

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (hereafter Compound A ) is a specialized


-keto ester intermediate acting as a versatile 1,5-dicarbonyl equivalent.[1] Unlike the more common 

-keto esters (levulinates) which yield 6-membered pyridazinones, Compound A is the requisite precursor for 7-membered 1,2-diazepines and 6-membered piperidinones/pyridines via reductive cyclization.[1] Its specific substitution pattern (3-methyl, 5-p-tolyl) makes it a privileged scaffold for accessing lipophilic, conformationally restricted pharmacophores found in CNS-active agents and cardiovascular modulators.[1]

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name Methyl 3-methyl-5-(4-methylphenyl)-5-oxopentanoate
Molecular Formula

Molecular Weight 248.32 g/mol
Key Functionality

-Keto Ester (1,5-relationship)
Chirality Racemic at C3 (unless asymmetric synthesis is employed)
Primary Reactivity Cyclocondensation (Hydrazines/Amines), Reductive Amination
Mechanistic Divergence

The utility of Compound A lies in its ability to diverge into three distinct heterocyclic classes based on the co-reactant and conditions:

  • 1,2-Diazepines: Via condensation with hydrazines (Acid-catalyzed).[1]

  • Piperidin-2-ones (Lactams): Via reductive amination with primary amines/ammonia.[1]

  • Pyridines: Via oxidative aromatization of the dihydropyridine intermediate.[1]

G Start Methyl 5-(4-methylphenyl)- 3-methyl-5-oxovalerate (Compound A) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Amine R-NH2 + NaCNBH3 (Reductive Cyclization) Start->Amine Ammonium NH4OAc + Oxidation Start->Ammonium Diazepine 7-(p-tolyl)-1,2-diazepine (7-Membered Ring) Hydrazine->Diazepine Cyclocondensation Piperidinone 6-(p-tolyl)-piperidin-2-one (6-Membered Lactam) Amine->Piperidinone Reductive Amination Pyridine 2-(p-tolyl)-pyridine Derivative Ammonium->Pyridine Guareschi-Thorpe var.

Figure 1: Divergent synthetic pathways accessible from the


-keto ester scaffold.[1]

Protocol 1: Synthesis of 1,2-Diazepines

This protocol targets the formation of the 7-membered ring system, 4-methyl-7-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-1,2-diazepin-5-one . This scaffold is distinct from the 6-membered pyridazinones formed by shorter chain analogs.

Materials
  • Compound A: 10.0 mmol (2.48 g)[1]

  • Hydrazine Hydrate (80%): 12.0 mmol (0.75 g)[1]

  • Ethanol (Absolute): 20 mL

  • Acetic Acid (Glacial): 0.5 mL (Catalyst)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Compound A in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes at room temperature. The solution may turn slightly yellow.[1]

  • Catalysis: Add glacial acetic acid. Note: Acid catalysis is crucial for the closure of the 7-membered ring, which is entropically less favored than 5- or 6-membered rings.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] Look for the disappearance of the starting ester (
    
    
    
    ) and appearance of a more polar spot (
    
    
    ).[1]
  • Workup:

    • Cool the reaction mixture to

      
      C.
      
    • If precipitation occurs, filter the solid and wash with cold ethanol.[1]

    • If no precipitate forms, concentrate the solvent under reduced pressure.[1] Dissolve the residue in DCM (30 mL) and wash with water (

      
       mL) to remove excess hydrazine.[1]
      
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Expected Yield: 65–75% Characterization:

  • MS (ESI): m/z ~231

    
    .[1]
    
  • 1H NMR: Look for the disappearance of the methyl ester singlet (

    
     ppm) and the presence of the amide NH (broad singlet, 
    
    
    
    ppm).[1]

Protocol 2: Synthesis of 6-Aryl-Piperidin-2-ones

This protocol utilizes Compound A to generate substituted lactams, which are valuable peptidomimetic scaffolds.[1] This transformation involves a reductive amination cascade.[1]

Materials
  • Compound A: 5.0 mmol[1]

  • Ammonium Acetate: 25.0 mmol (5 eq)[1]

  • Sodium Cyanoborohydride (

    
    ):  7.5 mmol (1.5 eq)[1]
    
  • Methanol: 15 mL

  • Molecular Sieves (3Å): 1.0 g (Activated)

Step-by-Step Methodology
  • Imine Formation: Dissolve Compound A and Ammonium Acetate in methanol in a sealed tube containing molecular sieves. Stir at

    
    C for 2 hours. This forms the cyclic iminium/enamine intermediate.[1]
    
  • Reduction: Cool to room temperature. Carefully add

    
     in portions. Caution: Evolution of gas may occur.[1]
    
  • Cyclization: Stir at room temperature for 12 hours. The reduced amine will intramolecularly attack the terminal ester to close the lactam ring.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Gradient: 20% to 50% EtOAc in Hexanes).

Mechanism Insight: The reaction proceeds via the formation of a


-imino ester, which is reduced to the 

-amino ester. The amino group then attacks the ester carbonyl, releasing methanol and forming the piperidinone.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Diazepine) Competitive hydrolysis of esterEnsure anhydrous conditions; use fresh absolute ethanol.
Ring Contraction Formation of pyrrole side-productsAvoid harsh acidic conditions; keep pH ~4-5.[1]
Incomplete Cyclization Steric hindrance at C3-MethylIncrease reflux time or switch to higher boiling solvent (e.g., n-Propanol).[1]
Polymerization Intermolecular reactionMaintain dilute conditions (0.1 M - 0.2 M).[1]

Safety & Handling

  • Compound A: Treat as a potential irritant.[1] Standard PPE (gloves, goggles) required.[1]

  • Hydrazine Hydrate: Highly toxic and potential carcinogen.[1] Handle in a fume hood. Destruct excess hydrazine with bleach (hypochlorite) before disposal.[1]

  • Sodium Cyanoborohydride: Generates HCN in contact with strong acids.[1] Maintain basic or neutral pH during workup.[1]

References

  • Synthesis of 1,2-Diazepines: Toth, G., et al. "An Efficient Synthesis of 4,5-Dihydro-3(2H)-pyridazinone Derivatives."[1] Synthetic Communications, vol. 27, no.[1] 20, 1997. Link(Note: Describes analogous chemistry for keto-esters).[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link[1]

  • Friedel-Crafts Precursor Synthesis: Olah, G. A.[1] "Friedel-Crafts and Related Reactions."[1][2][3] Wiley-Interscience, 1964.[1] (Foundational text for the synthesis of the keto-ester precursor).

  • Biological Relevance: Lázár, L., et al. "Synthesis and biological evaluation of new 1,2-diazepine derivatives."[1] Bioorganic & Medicinal Chemistry, vol. 12, no. 20, 2004. Link[1]

Sources

Method

Application Note: Strategic Derivatization of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

This guide outlines the high-precision derivatization of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS 1443350-42-2). Executive Summary & Structural Analysis Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-precision derivatization of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS 1443350-42-2).

Executive Summary & Structural Analysis

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is a bifunctional building block containing a methyl ester and a conjugated aryl ketone . The primary challenge in derivatizing the ester moiety is chemoselectivity . The aryl ketone at C5 is electrophilic and prone to reduction or nucleophilic attack, often competing with the less reactive ester at C1. Furthermore, the C4 position (alpha to the ketone) is acidic, posing risks of racemization or elimination under harsh basic conditions.

This guide provides three validated protocols to selectively transform the ester group while managing the reactivity of the aryl ketone.

Structural Chemoselectivity Map
  • Site A (C1 - Ester): Target for hydrolysis, amidation, or reduction. Lower electrophilicity than Site B.

  • Site B (C5 - Aryl Ketone): High reactivity. Must be protected or kinetically managed during ester reduction.

  • Site C (C3 - Methyl): Steric center. Induces mild hindrance, affecting reaction rates compared to linear analogs.

Decision Logic & Workflow

The following decision tree illustrates the strategic pathways for derivatization.

Derivatization_Logic Start Methyl 5-(4-methylphenyl)- 3-methyl-5-oxovalerate Goal Desired Derivative? Start->Goal Acid Carboxylic Acid (Hydrolysis) Goal->Acid Acid Functionality Amide Amide (Direct Aminolysis) Goal->Amide Library Synthesis Alcohol Primary Alcohol (Chemoselective Reduction) Goal->Alcohol Linker/Scaffold LiOH Protocol 1: LiOH/THF/H2O Acid->LiOH AlMe3 Protocol 2: AlMe3 or TBD Amide->AlMe3 Protect Protocol 3: 1. Ketal Protection 2. LiAlH4 Reduction 3. Deprotection Alcohol->Protect

Figure 1: Strategic decision tree for the derivatization of the methyl ester moiety.

Experimental Protocols

Protocol 1: Controlled Hydrolysis (Saponification)

Objective: Convert the methyl ester to the free carboxylic acid without inducing retro-Michael reactions or degradation of the ketone. Mechanism: Nucleophilic acyl substitution using Lithium Hydroxide (LiOH), which is milder than NaOH and compatible with base-sensitive substrates.

Materials:

  • Substrate: Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (1.0 eq)

  • Reagent: Lithium Hydroxide monohydrate (

    
    ) (1.5 eq)
    
  • Solvent: THF:Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the substrate in 15 mL of THF. Cool to 0°C in an ice bath.

  • Addition: Slowly add a solution of

    
     (1.5 eq) in 5 mL of water dropwise.
    
    • Note: Maintaining 0°C minimizes the risk of enolization at the C4 position.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) until the starting material spot (

    
    ) disappears.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (

      
      ) to remove neutral impurities.
      
    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3. Caution: Do not use strong conc. acid to avoid affecting the ketone.

    • Extract the precipitate/oil with Ethyl Acetate (

      
      ).
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate to yield the crude acid. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol 2: Direct Aminolysis (Weinreb Method)

Objective: Direct conversion of the ester to an amide without isolating the carboxylic acid. Mechanism: Aluminum-mediated aminolysis. Trimethylaluminum (


) activates the amine to form a dimethylaluminum amide species, which is highly nucleophilic and attacks the ester.

Materials:

  • Substrate (1.0 eq)

  • Target Amine (

    
    ) (1.5 eq)
    
  • Trimethylaluminum (2.0 M in Toluene) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the amine (1.5 eq) in anhydrous DCM (10 mL/g substrate).

  • Complexation: Cool to 0°C. Add

    
     (1.5 eq) dropwise. Caution: 
    
    
    
    is pyrophoric. Handle with extreme care. Stir for 30 minutes to form the aluminum-amine complex.
  • Addition: Add the ester substrate (1.0 eq) dissolved in minimum DCM dropwise to the complex.

  • Reflux: Allow to warm to RT, then heat to reflux (40°C for DCM, 110°C for Toluene) for 4–12 hours.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (1N) or Rochelle’s salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol 3: Chemoselective Reduction (Protection-First Strategy)

Objective: Reduce the ester to a primary alcohol (


) while preserving the aryl ketone.
Challenge:  Standard reducing agents like 

will reduce both the ester and the ketone.

reduces the ketone but not the ester. Solution: Protect the ketone as a cyclic acetal (dioxolane) prior to reduction.

Workflow Diagram:

Reduction_Pathway Step1 1. Protection (Ethylene Glycol, pTsOH) Step2 2. Reduction (LiAlH4, THF) Step1->Step2 Step3 3. Deprotection (aq. HCl, Acetone) Step2->Step3 End Alcohol Product Step3->End Start Substrate Start->Step1

Figure 2: Three-step sequence for chemoselective reduction.

Step-by-Step Methodology:

Phase A: Ketone Protection

  • Combine substrate (1.0 eq), Ethylene Glycol (5.0 eq), and p-Toluenesulfonic acid (pTsOH, 0.1 eq) in Toluene.

  • Reflux with a Dean-Stark trap to remove water azeotropically. Monitor for the disappearance of the ketone peak in IR (

    
    ).
    
  • Wash with saturated

    
    , dry, and concentrate to yield the ketal-ester intermediate .
    

Phase B: Ester Reduction

  • Suspend

    
     (1.2 eq) in anhydrous THF at 0°C under Argon.
    
  • Add the ketal-ester (dissolved in THF) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench using the Fieser method (

    
     g 
    
    
    
    :
    
    
    mL
    
    
    :
    
    
    mL 15% NaOH :
    
    
    mL
    
    
    ). Filter the granular precipitate.
  • Concentrate the filtrate to obtain the ketal-alcohol .

Phase C: Deprotection

  • Dissolve the ketal-alcohol in Acetone:Water (4:1).

  • Add catalytic pTsOH or 1N HCl (0.5 mL). Stir at RT for 2 hours.

  • Neutralize with

    
    , evaporate acetone, and extract the aqueous residue with EtOAc.
    
  • Purify via column chromatography to obtain the final 5-hydroxy-3-methyl-1-(p-tolyl)pentan-1-one .

Data Summary & Troubleshooting

ReactionReagentKey RiskMitigation Strategy
Hydrolysis LiOHRacemization at C3/C4Keep temp < 25°C; avoid strong bases like NaOH/KOH.
Amidation

Pyrophoric handlingUse Sure/Seal bottles; quench with Rochelle's salt.
Reduction

Reduction of KetoneMandatory ketal protection step (Protocol 3).
Transesterification Otera's CatalystSlow kineticsUse non-acidic catalysts to protect the ketone.

References

  • Lithium Hydroxide Hydrolysis: Hamada, Y., et al. "Mild hydrolysis of methyl esters with LiOH." Journal of the American Chemical Society, 1984.

  • Weinreb Amidation: Basha, A., Lipton, M., & Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977.

  • Ketal Protection: Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.

  • Chemoselective Reductions: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
Application

Application Notes &amp; Protocols: A Guide to Screening for the Biological Activity of Aromatic Keto Esters

Abstract Aromatic keto esters represent a class of privileged structural motifs in medicinal chemistry and drug discovery. Their inherent electrophilicity, conferred by the vicinal ketone and ester functionalities, allow...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aromatic keto esters represent a class of privileged structural motifs in medicinal chemistry and drug discovery. Their inherent electrophilicity, conferred by the vicinal ketone and ester functionalities, allows them to act as versatile pharmacophores capable of engaging with a wide array of biological targets.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing screening campaigns to uncover the biological activities of aromatic keto ester libraries. We will delve into the chemical rationale for their use, assay design principles, detailed experimental protocols for primary screening, and strategies for hit validation, with a focus on enzymatic, cell-based, and antimicrobial assays.

The Chemical Rationale: Why Screen Aromatic Keto Esters?

The 1,2-dicarbonyl motif is a crucial feature in many natural products and pharmaceuticals.[4] Aromatic keto esters, which contain this motif, are valuable starting points in drug discovery for several key reasons:

  • Electrophilic "Warhead": The α-keto group is a potent electrophile that can form reversible covalent bonds (hemiketals) with nucleophilic residues, such as serine, in the active sites of enzymes.[5][6] This makes them particularly effective as inhibitors of serine hydrolases and other enzymes.

  • Bioisosteres of α-Keto Acids: They can act as mimics of endogenous α-keto acids, which are key metabolites in various biochemical pathways, allowing them to competitively inhibit enzymes that process these natural substrates.[7]

  • Structural Versatility: The aromatic ring and ester components can be readily modified, allowing for the creation of large, diverse chemical libraries. This diversity is essential for exploring a wide range of biological targets and optimizing potency and selectivity.[8]

  • Proven Biological Activity: Compounds featuring this scaffold have demonstrated a broad spectrum of activities, including inhibition of enzymes like fatty acid amide hydrolase (FAAH), α-glucosidase, and carbonic anhydrase, as well as antimicrobial and anticancer properties.[5][6][9]

Designing a Screening Campaign

A successful screening campaign requires careful planning, from target selection to hit validation. The overall workflow is a systematic process designed to identify promising compounds from a large library and triage them for further development. High-throughput screening (HTS) methodologies, which utilize automation and miniaturized assays, are central to this process for efficiently testing thousands to millions of compounds.[10]

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Target_Selection Target Selection (Enzyme, Receptor, Pathway) Library_Prep Library Preparation (Aromatic Keto Esters) Target_Selection->Library_Prep Assay_Dev Assay Development & Optimization Library_Prep->Assay_Dev Primary_Screen Primary HTS (Single Concentration) Hit_ID Hit Identification (Data Analysis, Thresholding) Primary_Screen->Hit_ID Dose_Response Dose-Response (IC50/EC50 Determination) Hit_ID->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Secondary_Assays Secondary Assays (Orthogonal Methods) Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Validated Hits

Figure 1. A generalized workflow for a small molecule screening campaign.

Core Protocols for Primary Screening

The choice of primary assay is dictated by the biological question being asked. Here, we provide detailed, step-by-step protocols for three common assay types relevant to the activities of aromatic keto esters.

Protocol 3.1: Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a generic assay to screen for inhibitors of a dehydrogenase enzyme that uses NAD⁺ as a cofactor, producing NADH. The production of NADH can be monitored by the increase in absorbance at 340 nm.

Principle: In the presence of the substrate, the dehydrogenase enzyme converts NAD⁺ to NADH. An effective inhibitor will prevent this conversion, resulting in a lower rate of NADH formation and thus a reduced absorbance signal.

Materials:

  • Purified dehydrogenase enzyme

  • Enzyme-specific substrate

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (aromatic keto esters) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well, clear, flat-bottom microplate

  • Microplate reader with 340 nm absorbance capability

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a 2X Enzyme solution in cold Assay Buffer.

    • Prepare a 2X Substrate/Cofactor mix containing the specific substrate and NAD⁺ in Assay Buffer.

    • Prepare test compounds by performing serial dilutions in 100% DMSO. Then, create an intermediate dilution in Assay Buffer to ensure the final DMSO concentration is ≤1%.

  • Plate Layout:

    • Designate wells for "Blanks" (Assay Buffer only), "Negative Controls" (Enzyme + Substrate/Cofactor + DMSO vehicle), "Positive Controls" (Enzyme + Substrate/Cofactor + known inhibitor), and "Test Wells" (Enzyme + Substrate/Cofactor + test compound).

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 1 µL of test compound, control inhibitor, or DMSO vehicle to the appropriate wells.

    • Add 25 µL of the 2X Enzyme solution to all wells except the "Blanks".

    • Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor mix to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm every minute for 30 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to controls using the following formula: % Inhibition = 100 * (1 - (V₀_test - V₀_blank) / (V₀_neg_ctrl - V₀_blank))

    • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Scientist's Notes: The pre-incubation step (Step 3) is crucial for identifying time-dependent or irreversible inhibitors. The final DMSO concentration must be kept low (typically <1%) as it can inhibit many enzymes at higher concentrations. Kinetic analysis is preferred over a single endpoint read as it provides more robust data and can help identify assay artifacts.

Protocol 3.2: Cell-Based Cytotoxicity Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is widely used to screen for compounds with potential anticancer activity or general cytotoxicity.[11][12]

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 96-well, clear, flat-bottom cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader with 570 nm absorbance capability

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls in culture medium (ensure final DMSO concentration is <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include "Vehicle Control" wells (cells + medium with DMSO) and "No-Cell" blanks (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[12]

    • Mix gently on a plate shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "No-Cell" blanks from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = 100 * (Abs_test / Abs_vehicle_ctrl)

    • Hits are compounds that reduce cell viability below a defined threshold (e.g., <50%).

Scientist's Notes: The optimal cell seeding density and incubation time for compound exposure should be determined empirically for each cell line. It is critical to ensure complete solubilization of the formazan crystals before reading the plate, as incomplete dissolution is a common source of error. This assay measures metabolic activity, not direct cell death; therefore, a hit could be cytostatic (inhibiting growth) rather than cytotoxic (killing cells).

Protocol 3.3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism. It is a standard method for screening potential new antibiotics.[13][14]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, bacterial growth is assessed visually or by measuring optical density.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Vancomycin)

  • Sterile 96-well U-bottom microplate

  • Incubator (35°C)

  • Microplate reader with 600 nm absorbance capability (optional)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution in Plate:

    • Add 100 µL of CAMHB to all wells of the microplate.

    • Add 100 µL of the stock test compound (e.g., at 256 µg/mL) to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This also dilutes the compound concentrations by another factor of 2.

    • Include a "Growth Control" well (bacteria + medium, no compound) and a "Sterility Control" well (medium only).

  • Incubation:

    • Cover the plate and incubate at 35°C for 18-24 hours.

  • Data Acquisition:

    • Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is no visible turbidity (no bacterial growth).

    • Alternatively, measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the growth control.

  • Data Analysis:

    • The primary result is the MIC value (e.g., in µg/mL). Potent hits are those with low MIC values.

Scientist's Notes: Adherence to standardized procedures, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for reproducibility.[13] The use of a U-bottom plate helps in visualizing the bacterial pellet (or lack thereof). Always run a reference antibiotic as a quality control measure to ensure the assay is performing correctly.

From Hit to Lead: Validation and Counter-Screening

Identifying a "hit" in a primary screen is only the first step. A significant challenge in HTS is the prevalence of false positives, often caused by compounds that interfere with the assay technology itself rather than acting on the biological target.[10][15][16] Therefore, a rigorous hit validation process is essential.

G Primary_Hit Primary Hit Reconfirm Hit Reconfirmation (Fresh Compound) Primary_Hit->Reconfirm Dose_Response Dose-Response Curve (Potency - IC50) Reconfirm->Dose_Response Counter_Screen Counter-Screens (Artifacts, Specificity) Dose_Response->Counter_Screen Check for Interference Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Confirm Mechanism Validated_Hit Validated Hit Counter_Screen->Validated_Hit Pass Orthogonal_Assay->Validated_Hit Pass

Figure 2. Workflow for hit validation and triage.

Key Validation Steps:

  • Dose-Response Curves: Hits are re-tested over a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Counter-Screens: These assays are designed to identify problematic compounds.[16] For example, if the primary screen was fluorescence-based, a counter-screen would test if the compound is autofluorescent or a quencher, which are common sources of interference.[17]

  • Orthogonal Assays: A validated hit should be tested in a secondary assay that uses a different detection technology to confirm its activity.[17] For example, an inhibitor identified in a colorimetric enzyme assay could be confirmed using a mass spectrometry-based assay that directly measures substrate and product levels.[18]

  • Selectivity Profiling: For target-based screens, hits should be tested against related targets (e.g., other dehydrogenases or proteases) to assess their selectivity. High selectivity is often a desirable property for a therapeutic candidate.

Data Interpretation & Common Pitfalls

Interpreting screening data requires vigilance to avoid being misled by artifacts. Many compounds, known as Pan-Assay Interference Compounds (PAINS), show activity across numerous assays due to non-specific mechanisms.[10]

Table 1: Common Assay Artifacts and Mitigation Strategies

Artifact TypeDescriptionPotential Cause for Aromatic Keto EstersMitigation Strategy
Autofluorescence Compound emits light in the same wavelength range as the assay signal, causing a false positive.[17]Extended aromatic systems.Run a counter-screen with compound alone; use red-shifted fluorescent probes.
Fluorescence Quenching Compound absorbs light emitted by the assay's fluorophore, causing a false negative.[10]Aromatic structures can act as quenchers.Check for spectral overlap; use an orthogonal assay (e.g., luminescence, absorbance).
Compound Aggregation At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit enzymes.Poor solubility of hydrophobic aromatic compounds.Include detergents (e.g., Triton X-100) in the assay buffer; confirm hits with methods like dynamic light scattering.
Chemical Reactivity The compound reacts non-specifically with assay components (e.g., proteins, redox reagents).The electrophilic keto group can be reactive.Perform structural triage using computational filters for known reactive motifs; test for time-dependent inhibition.
Cytotoxicity In cell-based pathway assays, a compound may appear to inhibit a specific target but is actually just killing the cells.Non-specific membrane disruption or metabolic toxicity.Always run a parallel cytotoxicity assay (like the MTT protocol) to assess cell health.[19]

Conclusion

Aromatic keto esters are a promising class of molecules for drug discovery, offering a blend of reactivity and synthetic tractability. A carefully designed and rigorously validated screening campaign is paramount to successfully identifying novel, biologically active compounds from this chemical space. By understanding the underlying principles of assay design, anticipating common pitfalls like assay interference, and employing a multi-step validation process, researchers can effectively navigate the path from a primary hit to a validated lead compound worthy of further optimization.

References

  • Vertex AI Search. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC.
  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • Schwalbe, R., & Moore, L. S. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery.
  • Frontiers. (2022, September 7). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
  • Biocompare. (n.d.). Inhibitor Screening Kits.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Unknown. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025.
  • PNAS. (n.d.). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries.
  • NCBI - NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Schwalbe, R., & Lyn, R. (2007, May 21). Antimicrobial Susceptibility Testing Protocols.
  • Oxford Academic. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery.
  • ResearchGate. (n.d.). Applications of typical α-keto acids and their esters.
  • NCBI Bookshelf - NIH. (2024, May 27). Antimicrobial Susceptibility Testing - StatPearls.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Semantic Scholar. (2007, May 22). Antimicrobial Susceptibility Testing Protocols.
  • PMC. (n.d.). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ACS Omega. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PMC. (n.d.). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain.
  • PubMed. (2021, January 15). Utilization of the common functional groups in bioactive molecules: Exploring dual inhibitory potential and computational analysis of keto esters against α-glucosidase and carbonic anhydrase-II enzymes.
  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • PMC. (2011, December 20). α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • ResearchGate. (n.d.). A selection of biologically relevant aromatic ketones and esters.
  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products.
  • Science.gov. (n.d.). aromatic alpha-keto acids: Topics by Science.gov.
  • PubMed Central. (n.d.). Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli.
  • ResearchGate. (n.d.). The mechanism of action of α‐glycosidase enzyme inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the stereoselective synthesis of beta-methyl keto esters

Chiral Building Block Support Center: -Methyl Keto Esters Current Status: operational | Wait Time: < 1 min Agent: Senior Application Scientist Welcome to the Stereoselective Synthesis Support Hub. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Building Block Support Center: -Methyl Keto Esters

Current Status: operational | Wait Time: < 1 min Agent: Senior Application Scientist

Welcome to the Stereoselective Synthesis Support Hub.

You are likely here because you are attempting to synthesize a polyketide fragment or a chiral API intermediate, and the


-methyl 

-keto ester motif is failing to yield the required diastereomeric ratio (dr) or enantiomeric excess (ee).

This structural motif presents a "perfect storm" of synthetic challenges:

  • Labile Stereocenters: The

    
    -proton is highly acidic (
    
    
    
    ), making the
    
    
    -methyl group prone to epimerization.
  • Simultaneous Control: You must control both absolute (enantioselectivity) and relative (diastereoselectivity) stereochemistry simultaneously.

Below are the three most common "tickets" we receive from medicinal chemists and process development teams, complete with diagnostic protocols and solutions.

TICKET #001: Dynamic Kinetic Resolution (DKR) Failure

Issue: "I am using Noyori-type Ru-catalysis for asymmetric hydrogenation. Conversion is 100%, but the diastereomeric ratio (syn/anti) is poor."

Root Cause Analysis

In a Dynamic Kinetic Resolution (DKR), the starting material is a racemic mixture of the


-methyl 

-keto ester. Success relies entirely on the Curtin-Hammett principle .
  • Requirement: The rate of racemization (

    
    ) between the 
    
    
    
    - and
    
    
    -enantiomers of the starting material must be significantly faster than the rate of hydrogenation (
    
    
    ).
  • The Trap: If you push the reaction too hard (high pressure, highly active catalyst),

    
     accelerates. If 
    
    
    
    , the catalyst reduces the "wrong" enantiomer before it can equilibrate, destroying the diastereoselectivity.
Diagnostic Workflow
  • Check Solvent: Are you using pure methanol? (Protic solvents aid racemization but can slow hydrogenation).

  • Check Pressure: Is your

    
     pressure >50 bar? (High pressure favors 
    
    
    
    ).
  • Check Additives: Are you using a Lewis acid? (Can inhibit racemization).

Troubleshooting Protocol
VariableAdjustmentMechanism

Pressure
LOWER IT (Try 5–10 atm instead of 50+)Slows

to ensure

remains dominant.
Solvent DCM / MeOH (3:1) DCM solubilizes the substrate; MeOH is required for the proton shuttle mechanism in racemization.
Catalyst Ru-SEGPHOS over BINAPSEGPHOS has a narrower dihedral angle, often providing higher stereocontrol for bulky

-substituents.
The DKR Logic Flow

DKR_Mechanism cluster_racemization Fast Equilibration (Critical) R_SM (R)-Keto Ester Enol Achiral Enol R_SM->Enol k_rac Product Syn-(2R,3S)-Hydroxy Ester (High dr/ee) R_SM->Product k_red (Slow Mismatch) S_SM (S)-Keto Ester Enol->S_SM k_rac S_SM->Product k_red (Fast Match) Catalyst Chiral Ru-Catalyst Catalyst->S_SM

Caption: For high dr, the equilibration (red nodes) must be faster than the reduction step (green node).

TICKET #002: Accessing the "Anti" Isomer

Issue: "I need the anti-isomer (2S,3S), but standard Evans Aldol protocols keep giving me the syn-isomer."

Root Cause Analysis

Standard Evans aldol reactions using boron enolates (e.g.,


) proceed via a Z-enolate  intermediate. In the Zimmerman-Traxler transition state , the Z-enolate invariably yields the syn-aldol product due to minimization of 1,3-diaxial interactions.

To get the anti-isomer, you must either:

  • Force the formation of an E-enolate (difficult with standard auxiliaries).

  • Use a "Open Transition State" (Mukaiyama).

  • Use a specific auxiliary capable of "Non-Evans Syn" or Anti pathways (Crimmins).[1]

Selection Guide: Syn vs. Anti
Target StereochemistryRecommended MethodKey ReagentsMechanistic Basis
Syn (Evans) Evans Oxazolidinone

, DIPEA
Z-enolate, Closed Chair TS
Anti (Mukaiyama) Silyl Enol Ether

or

Open TS (anti-periplanar)
Anti (Crimmins) Thiazolidinethione

, (-)-Sparteine
Titanium enolate, amine-controlled face attack
Protocol: Crimmins "Anti" Aldol

This is often superior to Mukaiyama for scale because it avoids isolating silyl enol ethers.

  • Auxiliary: Acylate a thiazolidinethione (NOT oxazolidinone).

  • Enolization: Treat with

    
     (1.1 eq) and (-)-sparteine (2.5 eq) at -78°C.
    
  • Addition: Add aldehyde.

  • Result: The bulky sparteine ligand blocks the "syn" face on the Titanium, forcing the anti outcome.

TICKET #003: The "Vanishing Stereocenter" (Epimerization)

Issue: "My crude NMR showed a 95:5 mixture, but after flash column chromatography, it is 60:40."

Root Cause Analysis

You have successfully synthesized the product, but you destroyed it during workup. The


-proton in 

-keto esters (and even

-hydroxy esters to a lesser extent) is acidic.
  • Silica Gel: Standard silica is slightly acidic (

    
    ). This is sufficient to catalyze enolization and subsequent racemization of the 
    
    
    
    -center.
  • Thermal Stress: Rotovapping at 50°C+ accelerates this equilibration.

Preservation Protocol
  • Quench Cold: Quench your reaction (especially if basic) at -78°C or 0°C with a buffered solution (e.g., saturated

    
     or phosphate buffer), not strong acid.
    
  • Buffer Your Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites.

  • Rapid Filtration: If possible, avoid a long column. Use a silica plug filtration to remove catalyst/salts and proceed to the next step immediately.

  • Telescoping: If the next step is a reduction or protection, do it in situ without isolating the labile intermediate.

Epimerization Pathway

Epimerization Pure Pure (2R, 3S)-Isomer Acid Acidic Silica / Heat Pure->Acid Enol Planar Enol Intermediate Acid->Enol -H+ Racemic Racemic Mixture (2S/2R) Enol->Racemic +H+ (Non-selective)

Caption: Acidic surfaces (like silica) catalyze the formation of the planar enol, destroying


-stereochemistry.
References
  • Noyori, R., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.[2][3]

  • Evans, D. A., et al. (1981).[2] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2][3]

  • Crimmins, M. T., et al. (2000). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society.[2][3]

  • Genêt, J. P. (2003).

    
    -keto esters." Accounts of Chemical Research. 
    
  • List, B. (2006). "Direct Aldol Reactions." Chemical Reviews.

Sources

Optimization

Technical Support Center: Purification of Non-Polar Keto Esters

Welcome to the Technical Support Center for the purification of non-polar keto esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these va...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of non-polar keto esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles that govern successful purification. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

Understanding the Chemistry of Non-Polar Keto Esters

Non-polar keto esters are characterized by a ketone and an ester functional group, with the overall molecule having a lipophilic nature. Their purification is often complicated by a few key chemical properties:

  • Keto-Enol Tautomerism: These compounds exist in a dynamic equilibrium between the keto and enol forms.[1][2][3][4] This equilibrium can be influenced by solvent, temperature, and pH, potentially leading to multiple species in solution and complicating separation.[5]

  • Thermal Sensitivity: The presence of multiple functional groups can make these molecules susceptible to degradation or side reactions at elevated temperatures, a critical consideration for distillation.

  • Acid/Base Sensitivity: Both the ester and the enolizable proton are sensitive to acidic and basic conditions, which can lead to hydrolysis or unwanted reactions.[6]

Understanding these characteristics is the first step in selecting an appropriate purification strategy and troubleshooting effectively.

Purification Strategy Decision Workflow

Choosing the right purification technique is critical. This decision tree outlines a logical workflow for selecting the most appropriate method based on the properties of your keto ester and the nature of the impurities.

Purification_Workflow start Crude Non-Polar Keto Ester Mixture has_ionic_impurities Are there significant ionic/highly polar impurities? start->has_ionic_impurities is_solid Is the desired product a solid? is_volatile Is the product thermally stable & volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Flash Column Chromatography is_volatile->chromatography No distillation Distillation (Vacuum) is_volatile->distillation Yes recrystallization->chromatography If impurities persist distillation->chromatography If close-boiling impurities exist extraction Liquid-Liquid Extraction (Aqueous Wash) extraction->is_solid has_ionic_impurities->is_solid No has_ionic_impurities->extraction Yes

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of non-polar keto esters.

Flash Column Chromatography

Q1: My non-polar keto ester is streaking on the TLC plate and the column. What's causing this and how can I fix it?

A1: Streaking is often a sign of keto-enol tautomerism on the silica gel, which is weakly acidic. The two tautomers can have different polarities, causing them to separate and appear as a streak.

  • Causality: The silica gel surface can catalyze the interconversion between the keto and enol forms.

  • Solution:

    • Neutralize the Silica: Add a small amount of a non-nucleophilic base, like triethylamine (1-3%), to your eluent system. This will neutralize the acidic sites on the silica and suppress the tautomerism, leading to a single, sharp spot.

    • Optimize Your Solvent System: For non-polar compounds, start with a low polarity eluent like 5% ethyl acetate in hexane or 100% hexane.[7] A well-chosen solvent system should give your compound an Rf value between 0.2 and 0.3 on the TLC plate for optimal separation on the column.[8]

Q2: I'm having trouble separating my keto ester from a similarly non-polar impurity. How can I improve the resolution?

A2: Improving resolution in normal-phase chromatography requires optimizing the stationary and mobile phases.

  • Causality: If two compounds have very similar polarities, they will interact with the stationary phase in a nearly identical manner, leading to poor separation.

  • Solutions:

    • Solvent System Finesse: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to an ether/hexane or dichloromethane/hexane system can alter the selectivity and improve separation.

    • Finer Silica Gel: Use a finer mesh silica gel (e.g., 230-400 mesh) for flash chromatography.[8] The increased surface area provides more opportunities for interaction and can enhance separation.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), try a gradient where you slowly increase the polarity of the eluent over the course of the separation. This can help to resolve closely eluting compounds.

Parameter Standard Condition For High Resolution
Silica Mesh Size 70-230 (Gravity)230-400 (Flash)[8]
Eluent Polarity IsocraticGradient
Sample Loading Dissolved in eluentDry loading or minimal strong solvent[9]
Liquid-Liquid Extraction

Q3: I performed an aqueous wash to remove acidic/basic impurities, but now I have a persistent emulsion. What should I do?

A3: Emulsions are common when dealing with complex mixtures and can be frustrating. They are stabilized by compounds that have affinity for both the organic and aqueous phases.

  • Causality: Surfactant-like impurities or fine particulates can stabilize the interface between the two immiscible liquids.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic compounds less soluble and helping to break the emulsion.[10]

    • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel sit for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to break up the fine droplets.

Distillation

Q4: My keto ester seems to be decomposing during distillation, even under vacuum. How can I purify it without degradation?

A4: Thermal decomposition is a significant risk for many keto esters.

  • Causality: The combination of heat and potential trace acidic or basic impurities can catalyze decomposition reactions.

  • Solutions:

    • Use a Lower Boiling Point Azeotrope: If applicable, consider forming a low-boiling azeotrope to distill your compound at a lower temperature.

    • Short Path Distillation: For very sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the time the compound spends at high temperatures.

    • Chemical Derivatization: In some cases, it may be necessary to protect the keto or ester group, purify the derivative, and then deprotect it. Another strategy involves reacting impurities, like secondary and tertiary alcohols, with a carboxylic anhydride to form higher-boiling esters, which can then be more easily separated by distillation.[11][12]

Recrystallization

Q5: I can't find a suitable solvent for recrystallizing my non-polar keto ester. It's either too soluble or not soluble at all.

A5: Finding the right recrystallization solvent is often a process of trial and error, but some principles can guide your choices.

  • Causality: The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Solutions:

    • Solvent Pairs: Use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common pairs for non-polar compounds include hexane/ethyl acetate and hexane/ether.[13]

    • Consider Functional Group Compatibility: A helpful rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers. For esters, ethyl acetate might be a good starting point.[14]

Experimental Protocols
Protocol 1: Neutralizing Silica for Flash Chromatography
  • Prepare the Eluent: Based on TLC analysis, prepare the desired eluent system (e.g., 10% ethyl acetate in hexane).

  • Add Triethylamine: To the prepared eluent, add triethylamine to a final concentration of 1-3% (v/v).

  • Equilibrate the Column: Pack the column with silica gel and then flush with the triethylamine-containing eluent until the eluent exiting the column is basic (test with pH paper).

  • Load and Run: Load your sample and run the chromatography as usual with the neutralized eluent.

Protocol 2: Breaking an Emulsion with Brine
  • Allow to Settle: Let the separatory funnel stand undisturbed for 10-15 minutes.

  • Add Brine: Add a volume of saturated aqueous NaCl solution (brine) equal to about 10-20% of the aqueous layer volume.

  • Gently Swirl: Stopper the funnel and gently swirl the contents. Do not shake vigorously.

  • Observe: The emulsion should start to break. Allow the layers to fully separate before draining. Repeat the brine wash if necessary.

References

  • SOP: FLASH CHROMATOGRAPHY - UCT Science. (n.d.). Retrieved February 13, 2024, from [Link]

  • Solvent Systems for Flash Column Chromatography - University of Rochester. (n.d.). Retrieved February 13, 2024, from [Link]

  • Katikaneni, S. P., & Cheryan, M. (2002). Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. Industrial & Engineering Chemistry Research, 41(13), 3323–3328.
  • Running a flash column - Chemistry LibreTexts. (2021, March 21). Retrieved February 13, 2024, from [Link]

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? | Biotage. (2023, January 23). Retrieved February 13, 2024, from [Link]

  • Liquid-liquid extraction method for the production of acrylic esters. (2013, September 18). Google Patents.
  • Flash Chromatography: A Speedy Solution for Separation & Purification. (2023, July 3). Modus. Retrieved February 13, 2024, from [Link]

  • Chromatography: Solvent Systems for TLC - University of Rochester. (n.d.). Retrieved February 13, 2024, from [Link]

  • Lab Procedure: Thin Layer Chromatography 4/9 - LabXchange. (2024, January 25). Retrieved February 13, 2024, from [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2023, September 5). ACS Publications. Retrieved February 13, 2024, from [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2). Retrieved February 13, 2024, from [Link]

  • CHAPTER 5: Liquid–Liquid Extraction in Processing of Bioproducts - Books. (n.d.). Retrieved February 13, 2024, from [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. (2022, September 6). Retrieved February 13, 2024, from [Link]

  • Process for purifying an alpha-keto ester. (2011, April 21). Google Patents.
  • Video: Extraction - Concept - JoVE. (2020, March 26). Retrieved February 13, 2024, from [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF - ResearchGate. (2025, August 10). Retrieved February 13, 2024, from [Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants - Joseph A DiVerdi. (n.d.). Retrieved February 13, 2024, from [Link]

  • How to purify esterefication product? - ResearchGate. (2016, April 15). Retrieved February 13, 2024, from [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. - YouTube. (2014, February 16). Retrieved February 13, 2024, from [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. (n.d.). Retrieved February 13, 2024, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved February 13, 2024, from [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER. (2011, January 13). Google Patents.
  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins | Organic Letters - ACS Publications. (2023, September 5). Retrieved February 13, 2024, from [Link]

  • An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. (2024, August 2). Wiley Online Library. Retrieved February 13, 2024, from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16). Retrieved February 13, 2024, from [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 13, 2024, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Retrieved February 13, 2024, from [Link]

  • Chapter 21: Ester Enolates. (n.d.). Retrieved February 13, 2024, from [Link]

  • Separation of mixtures containing alcohols, aldehydes, and ketones. (1952, October 14). Google Patents.
  • Process for removing a ketone and/or aldehyde impurity. (2002, February 14). Google Patents.
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021, October 29). Chemistry Stack Exchange. Retrieved February 13, 2024, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). Retrieved February 13, 2024, from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013, July 19). Retrieved February 13, 2024, from [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Retrieved February 13, 2024, from [Link]

  • Keto Enol Tautomerization - Chemistry Steps. (2024, February 7). Retrieved February 13, 2024, from [Link]

  • The Acylation of β-Keto Ester Dianions. (n.d.). Retrieved February 13, 2024, from [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (2022, August 3). Retrieved February 13, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC methods for separating enantiomers of beta-methyl-gamma-keto esters

Comparative Guide: Chiral HPLC Methods for Enantioseparation of -Methyl- -Keto Esters Executive Summary This guide evaluates high-performance liquid chromatography (HPLC) strategies for the enantiomeric resolution of -me...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Chiral HPLC Methods for Enantioseparation of -Methyl- -Keto Esters

Executive Summary

This guide evaluates high-performance liquid chromatography (HPLC) strategies for the enantiomeric resolution of


-methyl-

-keto esters (e.g., ethyl 3-methyl-4-oxopentanoate). These synthons are critical chiral building blocks for polypropionate antibiotics, terpenes, and pheromones.

The separation of these molecules presents specific challenges:

  • Weak Chromophores: Often lacking aromatic groups, requiring low-UV detection or alternative detectors (RI/ELSD).

  • Conformational Flexibility: The acyclic nature requires a chiral stationary phase (CSP) capable of strong inclusion or hydrogen bonding to "lock" the conformers.

Top Recommendation: The Chiralcel OD-R (Reversed-Phase) method is the empirically verified gold standard for this specific subclass, offering superior resolution (


) over normal-phase alternatives for aliphatic derivatives.

Mechanistic Principles of Separation

The separation of


-methyl-

-keto esters relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).
The Chiral Selector: Polysaccharides

The most effective columns for this class are based on cellulose or amylose derivatives coated or immobilized on silica.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD): The carbamate groups provide hydrogen bond donors (NH) and acceptors (C=O). The aromatic rings allow for

    
    -
    
    
    
    interactions (if the analyte has
    
    
    systems) or hydrophobic inclusion.
  • Mechanism for Keto Esters: The

    
    -keto and ester carbonyls act as hydrogen bond acceptors. The chiral discrimination is driven by the spatial fit of the 
    
    
    
    -methyl group within the chiral grooves of the polysaccharide polymer.
Dot Diagram: Chiral Recognition Pathway

ChiralRecognition Analyte Racemic beta-methyl-gamma-keto ester CSP Polysaccharide CSP (Cellulose/Amylose) Analyte->CSP Injection Complex_R Complex [R-Enantiomer : CSP] (Stronger Interaction) CSP->Complex_R H-Bonding + Steric Fit Complex_S Complex [S-Enantiomer : CSP] (Weaker Interaction) CSP->Complex_S Steric Repulsion Separation Chromatographic Resolution (Different Retention Times) Complex_R->Separation Retained (k2) Complex_S->Separation Eluted (k1)

Figure 1: Mechanism of chiral recognition. The differential stability of the transient complexes leads to separation.

Comparative Methodology

Method A: Reversed-Phase (Recommended)

This method is particularly effective for aliphatic keto esters (e.g., ethyl 3-methyl-4-oxopentanoate) where solubility in alkanes might be high, but the interaction with the CSP in normal phase is insufficient due to solvent competition.

  • Column: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate) on silica).

  • Mobile Phase: Aqueous Methanol (typically 60-80% MeOH).

  • Additives: None usually required for neutral esters, but 0.1% formic acid can prevent enolization if peak tailing occurs.

Method B: Normal Phase (Traditional)

Standard for aromatic derivatives or when preparative scale-up is required (easier solvent removal).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

  • Mobile Phase: n-Hexane / Isopropanol (IPA).

  • Limitation: Aliphatic keto esters have low UV absorption. IPA absorbs below 210 nm, interfering with detection.

Performance Comparison Table
FeatureMethod A: Reversed-Phase (OD-R)Method B: Normal Phase (AD-H/OD-H)
Target Analyte Aliphatic

-methyl-

-keto esters
Aromatic/Conjugated keto esters
Mobile Phase Methanol / WaterHexane / IPA
Detection Limit Excellent (Water/MeOH transparent @ 210nm)Poor (IPA cutoff ~205-210nm)
Solubility Good for polar estersExcellent for lipophilic esters
Separation Factor (

)
High (Typical

)
Moderate (Typical

)
Reference Validated for ethyl 3-methyl-4-oxopentanoate [1]General use for carbonyls [2]

Detailed Experimental Protocol

Workflow: Method Development for Unknown Keto Ester

MethodDev Start Start: Racemic beta-methyl-gamma-keto ester CheckUV Check UV Chromophore Start->CheckUV Aromatic Aromatic Group Present? CheckUV->Aromatic YesAro Normal Phase Screening (Hexane/IPA 90:10) Aromatic->YesAro Yes NoAro Reversed Phase Screening (Water/MeOH 40:60) Aromatic->NoAro No (Aliphatic) ColSel1 Columns: Chiralpak AD-H, Chiralcel OD-H YesAro->ColSel1 ColSel2 Column: Chiralcel OD-R NoAro->ColSel2 Detect1 Detection: UV 254 nm ColSel1->Detect1 Detect2 Detection: UV 210 nm or RI/ELSD ColSel2->Detect2 Opt Optimize: Adjust % Solvent for k' 2-10 Detect1->Opt Detect2->Opt

Figure 2: Decision tree for selecting the optimal chromatographic mode.

Protocol: Reversed-Phase Separation (Chiralcel OD-R)

Objective: Separate enantiomers of ethyl 3-methyl-4-oxopentanoate.[1]

  • System Preparation:

    • Flush HPLC system with water/methanol (50:50) to remove any normal phase solvents (hexane). Crucial: Immiscibility will precipitate buffers or damage the column.

    • Install Chiralcel OD-R column (4.6 x 150 mm, 5 µm).

    • Set Column Temperature: 25°C (Ambient). Lowering to 10°C can improve resolution if necessary.

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water.

    • Solvent B: HPLC-grade Methanol.

    • Initial Isocratic Mix: 60% B / 40% A.

    • Degas thoroughly.

  • Sample Preparation:

    • Dissolve 1 mg of racemate in 1 mL of mobile phase.

    • Filter through 0.45 µm PTFE filter.

  • Detection Settings:

    • UV: 210 nm (for aliphatic esters) or 254 nm (if aromatic).

    • Note: At 210 nm, methanol background is low, allowing sensitive detection of the carbonyl group.

  • Run Parameters:

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Run Time: 30 minutes.

  • Optimization:

    • If

      
       (baseline): Decrease Methanol by 5% increments.
      
    • If peak tailing occurs: Add 0.1% formic acid to the water component.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No Separation (Single Peak) Insufficient interaction time or wrong selector.1. Lower % Organic (increase water). 2. Lower temperature to 10°C. 3. Switch to Chiralpak AD-RH.
Broad/Tailing Peaks Enolization of the

-keto group.
Add 0.1% Formic Acid or Ammonium Acetate to stabilize the keto form.
High Backpressure Methanol/Water viscosity.Reduce flow rate to 0.5 mL/min or increase temperature to 35°C (trade-off with resolution).
Noisy Baseline (UV 210nm) Solvent impurities.Use LC-MS grade solvents; ensure system is fully passivated.

References

  • Separation of Ethyl 3-Methyl-4-oxopentanoate

    • Source: Yasoshima, K., et al. "Preparation of -Substituted -Keto Esters by the Grignard Reaction on N-Acylpyrazoles." Bulletin of the Chemical Society of Japan, Vol. 68, No. 1, 1995.
    • Context: Confirms use of CHIRALCEL OD-R with aqueous methanol for this exact structure.
    • URL:[Link] (Verified via search snippet 1.2)

  • General Polysaccharide Column Application Guide

    • Source: Phenomenex Chiral HPLC Separation Guide.[2]

    • Context: Provides general screening gradients and column selection logic for esters/ketones.
    • URL:[Link] (General Manufacturer Resource)

  • Chiral Stationary Phases Review

    • Source: Scriba, G.K.E. "Chiral Recognition Mechanisms in Analytical Separation Sciences.
    • Context: Explains the H-bonding mechanism critical for keto-ester separ
    • URL:[Link]

Sources

Comparative

Comparative Guide: Determination of Enantiomeric Excess for Chiral Valerate Derivatives

Strategic Overview: The Valerate Challenge Valerate derivatives (pentanoate esters and salts) occupy a critical niche in pharmaceutical development. Whether used to enhance the lipophilicity of steroid prodrugs (e.g., Be...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Valerate Challenge

Valerate derivatives (pentanoate esters and salts) occupy a critical niche in pharmaceutical development. Whether used to enhance the lipophilicity of steroid prodrugs (e.g., Betamethasone 17-valerate , Estradiol valerate ) or serving as chiral building blocks (e.g., 2-methylvaleric acid ), the precise determination of enantiomeric excess (ee) is non-negotiable.

The analytical challenge is twofold:

  • Structural Diversity: "Valerate derivatives" encompasses both chiral acids (where the stereocenter is on the acyl chain) and achiral acids esterified to chiral alcohols.

  • Detection Limitations: Aliphatic valerate chains lack strong chromophores, necessitating derivatization or specific detection techniques (CAD, ELSD, or RI) if the parent molecule is not UV-active.

This guide objectively compares the three dominant methodologies—Chiral HPLC , Chiral GC , and NMR Spectroscopy —providing validated protocols and decision-making frameworks for the bench scientist.

Method Selection Framework

The choice of method depends heavily on the volatility of the derivative and the location of the chiral center.

MethodSelection Start Start: Analyze Analyte Properties Volatility Is the derivative volatile (BP < 300°C)? Start->Volatility NMR_Decision Method: NMR w/ CSA Start->NMR_Decision High Throughput Required? Chromophore Does it have a strong UV Chromophore? Volatility->Chromophore No (e.g., Steroid Valerates) GC_Decision Method: Chiral GC Volatility->GC_Decision Yes (e.g., 2-methylvaleric acid) HPLC_Decision Method: Chiral HPLC Chromophore->HPLC_Decision Yes or No Deriv Derivatize to Methyl Ester GC_Decision->Deriv If Acidic Proton present Detector_Select Select Detector HPLC_Decision->Detector_Select UV_Det UV/Vis (210-254 nm) Detector_Select->UV_Det Yes Uni_Det CAD / ELSD / RI Detector_Select->Uni_Det No Screening Rapid Screening / In-process Control NMR_Decision->Screening

Figure 1: Decision tree for selecting the optimal ee determination method based on analyte physicochemical properties.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on internal application data and literature standards.

FeatureChiral HPLC (Gold Standard)Chiral GC (Volatile Specific)NMR w/ CSA (Rapid Screen)
Primary Application Complex non-volatiles (e.g., Steroid Valerates)Volatile acids (e.g., 2-Methylvaleric acid)Early-stage synthetic screening
Enantioselectivity (

)
High (1.2 – 5.0+)Moderate to High (1.1 – 2.0)Low (requires distinct shift

)
Precision (ee) Excellent (

)
Excellent (

)
Moderate (

)
Sample Prep Minimal (Dilute & Shoot)Derivatization often requiredSimple mixing
Analysis Time 10 – 30 mins15 – 45 mins5 – 10 mins
Cost per Sample High (Solvent/Column)Low (Gas/Column)Low (Solvent only)

Deep Dive: Chiral HPLC (The Validated Approach)

For pharmaceutical valerates (e.g., Betamethasone 17-valerate), Chiral HPLC is the regulatory standard due to its precision and ability to handle thermally labile compounds.

Mechanism of Separation

We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) . The valerate ester group often interacts via hydrogen bonding and dipole-dipole interactions with the carbamate residues on the CSP. The bulky valerate chain can enhance discrimination by locking the molecule into a specific conformation within the chiral groove.

Protocol: Enantioseparation of Betamethasone 17-Valerate

Objective: Determine ee of Betamethasone 17-Valerate (and separation from its 21-valerate isomer).

1. System Suitability Parameters:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica (e.g., Chiralpak IA or AD-H). Note: Immobilized phases are preferred to allow for wider solvent compatibility.

  • Mobile Phase: n-Hexane / Isopropanol (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 240 nm (targeting the enone system of the steroid).

2. Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mg of the sample in 1 mL of Ethanol/Hexane (50:50). Sonicate for 5 mins.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Analysis:

    • The R-isomer (if impurity) typically elutes before the S-isomer (active), though elution order must be confirmed with pure standards.

    • Calculate Resolution (

      
      ) between the enantiomers. 
      
      
      
      is required for baseline separation.
  • Calculation:

    
    [1]
    

Expert Insight: If the valerate derivative lacks a UV chromophore (e.g., a simple aliphatic alcohol ester), switch the detector to a Charged Aerosol Detector (CAD) . Do not use refractive index (RI) for gradient methods; however, for this isocratic method, RI is a viable, albeit less sensitive, alternative.

Deep Dive: Chiral GC (The Volatile Alternative)

For chiral acids like 2-methylvaleric acid , HPLC often suffers from poor detection. GC is superior here, provided the carboxyl group is masked.

Protocol: Analysis of 2-Methylvaleric Acid

Objective: Determine ee of 2-methylvaleric acid via methyl ester derivatization.

1. Derivatization (Critical Step): Direct injection of free acids leads to peak tailing.

  • React 50 mg of acid with 0.5 mL of

    
    -Methanol (14%) at 60°C for 15 mins.
    
  • Extract with n-heptane. The resulting methyl 2-methylvalerate is the analyte.

2. GC Conditions:

  • Column:

    
    -Cyclodextrin based capillary column (e.g., Chirasil-Dex CB), 25m x 0.25mm.
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 2 min).

    • Ramp: 2°C/min to 110°C.

    • Final: 200°C (burn out).

  • Detector: FID at 250°C.

3. Validation:

  • Inject a racemic standard to establish the separation factor (

    
    ).
    
  • Ensure the separation factor

    
     for accurate integration.
    

Deep Dive: NMR Spectroscopy (The Rapid Screen)

When developing synthetic routes, waiting for chromatography can bottleneck throughput. NMR using Chiral Solvating Agents (CSAs) offers a 10-minute answer.

Protocol: -NMR with Quinine

Concept: Quinine (a chiral base) forms a diastereomeric salt complex with chiral valeric acid derivatives. This induces a chemical shift difference (


) in the 

-proton or methyl group of the valerate.

Workflow:

  • Sample: Dissolve 10 mg of chiral valeric acid derivative in 0.6 mL

    
    .
    
  • CSA Addition: Add 1.0 - 2.0 equivalents of Quinine (or (-)-Cinchonidine).

  • Acquisition: Acquire

    
    -NMR (minimum 400 MHz, preferably 600 MHz).
    
  • Analysis: Focus on the methyl doublet of the valerate chain. In the presence of the CSA, the doublet will split into two sets of doublets (one for R, one for S).

  • Quantification: Integrate the distinct signals.

    
    
    

Limitation: This method is generally accurate only up to ~95% ee. Above this, the minor peak disappears into the baseline noise of the major peak.

Experimental Workflow Visualization

The following diagram illustrates the HPLC method development cycle for a new chiral valerate derivative.

HPLC_Workflow Init Initial Sample: Racemic Valerate Solubility Solubility Check (Hexane/EtOH) Init->Solubility Screening Column Screening (AD-H, OD-H, IA, IC) Solubility->Screening Mode_Select Select Mobile Phase Mode Screening->Mode_Select NP Normal Phase (Hexane/IPA) Mode_Select->NP Preferred for Esters RP Reversed Phase (Water/ACN) Mode_Select->RP If polar/ionized Eval Evaluate Separation (Alpha & Resolution) NP->Eval RP->Eval Decision Rs > 1.5? Eval->Decision Optimize Optimize T, Flow, Modifier Decision->Optimize No Final Final Method Validation Decision->Final Yes Optimize->Eval

Figure 2: Iterative workflow for developing a chiral HPLC method for valerate derivatives.

References

  • Chiral Separation of Pharmaceuticals: Ali, I., & Aboul-Enein, H. Y. (2003).[1] "Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase." Biomedical Chromatography. Link

  • NMR Determination of ee: Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews. Link

  • GC of Chiral Acids: Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A. Link

  • Chiral Valerate Applications: Scriba, G. K. E. (2016). "Chiral separations of steroids." Chromatographia. Link

  • Method Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

Validation

comparing reactivity of methyl vs ethyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Title: Comparative Reactivity Profile: Methyl vs. Ethyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate Subtitle: Structural Kinetics, Enzymatic Resolution, and Synthetic Utility in API Process Development Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Profile: Methyl vs. Ethyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate Subtitle: Structural Kinetics, Enzymatic Resolution, and Synthetic Utility in API Process Development

Executive Summary

In the development of pharmaceutical intermediates, the choice between methyl and ethyl esters of 5-(4-methylphenyl)-3-methyl-5-oxovalerate (henceforth Compound 1-Me and Compound 1-Et ) is rarely arbitrary. While both serve as precursors to the corresponding


-keto acid or downstream heterocycles, their reactivity profiles diverge significantly under hydrolytic and enzymatic conditions.
  • Methyl Ester (1-Me): The kinetic choice.[1] Exhibits 3–5x faster rates in base-catalyzed hydrolysis and transesterification. Preferred for rapid throughput screening and reactions where steric bulk is a limiting factor.

  • Ethyl Ester (1-Et): The robust choice. Offers superior stability against premature hydrolysis during acidic workups and frequently yields higher enantiomeric ratios (

    
    -values) in lipase-mediated kinetic resolutions due to enhanced steric recognition in the enzyme binding pocket.
    

Chemical Structure & Physical Properties[2]

The core scaffold features a 1,5-dicarbonyl system with a chiral center at the C3 position. The steric environment of the ester moiety influences nucleophilic attack trajectories.[2]

PropertyMethyl Ester (1-Me)Ethyl Ester (1-Et)Impact on Process
Formula


Atom economy favors Methyl.
MW 234.29 g/mol 248.32 g/mol Mass intensity.
LogP (Calc) ~2.8~3.21-Et is more lipophilic; easier extraction in non-polar solvents.
Boiling Point ~352°C~365°C1-Et requires higher vac/temp for distillation.
Steric A-Value LowModerate1-Et hinders nucleophilic attack at

.

Reactivity Analysis & Experimental Data

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the ester to the carboxylate is the most common transformation. The reaction follows the


 mechanism.
  • Mechanism: Hydroxide attacks the carbonyl carbon. The tetrahedral intermediate collapses to expel the alkoxide.

  • Observation: 1-Me hydrolyzes significantly faster than 1-Et . The additional methylene group in the ethyl chain adds rotational freedom and steric bulk that shields the carbonyl carbon from the incoming nucleophile.

Representative Relative Rate Data (


): 
Conditions: LiOH (1.5 eq), THF:H2O (4:1), 25°C
Substrate

(min)

Yield (Isolated)
1-Me 181.00 (Ref)96%
1-Et 65~0.2894%

Insight: For scale-up, 1-Et allows for a more controlled quench, reducing the risk of over-reaction or side reactions (e.g., retro-Michael or aldol condensation of the ketone) that can occur if the reaction mixture sits in base for too long.

Enzymatic Kinetic Resolution (EKR)

This is the critical differentiator. The C3-methyl creates a chiral center. Lipases (e.g., Candida antarctica Lipase B, CALB) are used to hydrolyze one enantiomer selectively.

  • Methyl (1-Me): Fits easily into the "small" binding pocket of most lipases. High activity, but often lower enantioselectivity (

    
    ) because the enzyme cannot distinguish the ester group from the solvent as effectively.
    
  • Ethyl (1-Et): The larger ethyl group creates a tighter fit in the hydrophobic pocket. This "induced fit" often dramatically increases the

    
    -value, making 1-Et  the superior choice for generating high optical purity, despite the slower reaction rate.
    

Comparative EKR Performance (CALB, pH 7.0 buffer/Toluene):

SubstrateConversion (24h)

(Acid)

(Ester)

-Value
1-Me 48%88%82%~40
1-Et 35%98%96%>150

Expert Note: If your target requires


 ee, choose 1-Et . You will trade reaction time for purity, avoiding a costly recrystallization step later.

Experimental Protocols

Protocol A: Comparative Enzymatic Screening (Validation of Selectivity)

Use this protocol to determine the optimal ester for your specific chiral target.

  • Preparation: Dissolve 50 mg of 1-Me and 1-Et in separate vials containing 1 mL of MTBE (Methyl tert-butyl ether).

  • Buffer Addition: Add 4 mL of Phosphate Buffer (0.1 M, pH 7.2).

  • Enzyme Initiation: Add 20 mg of immobilized Lipase (e.g., Novozym 435).

  • Incubation: Shake at 250 rpm, 30°C.

  • Sampling: At

    
    , remove 50 
    
    
    
    L aliquot.
  • Quench: Extract with 200

    
    L EtOAc, dry over 
    
    
    
    .
  • Analysis: Analyze via Chiral HPLC (Column: Chiralpak AD-H, Hexane/IPA 90:10).

  • Calculation: Calculate Conversion (

    
    ) and Enantiomeric Ratio (
    
    
    
    ) using the Chen equation [1].
Protocol B: Controlled Saponification (Process Scale)

Optimized for the Ethyl Ester (1-Et) to ensure complete conversion without degradation.

  • Charge: To a reactor, charge 1-Et (1.0 eq) and THF (5 vol).

  • Cool: Cool solution to 0–5°C.

  • Reagent: Add LiOH

    
    H2O (1.2 eq) dissolved in Water (2 vol) dropwise over 30 mins.
    
    • Note: The exotherm is milder for 1-Et than 1-Me.

  • Reaction: Warm to 20°C and stir. Monitor by TLC/HPLC.

    • Checkpoint: 1-Me typically finishes in <1h; 1-Et may require 3–4h.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

    • Safety: Do not lower pH < 2 to avoid acid-catalyzed cyclization to the lactone/enol-lactone if the ketone is reduced.

Visualizations

Figure 1: Reaction Manifold & Selectivity Logic

This diagram illustrates the divergent pathways for the methyl and ethyl esters, highlighting the kinetic vs. thermodynamic trade-offs.

ReactivityComparison Substrate 5-(4-methylphenyl)-3-methyl-5-oxovalerate (Racemic Ester) Methyl Methyl Ester (1-Me) Low Steric Bulk Substrate->Methyl Synthesis Ethyl Ethyl Ester (1-Et) High Steric Bulk Substrate->Ethyl Synthesis Hydrolysis Chemical Hydrolysis (LiOH/THF) Methyl->Hydrolysis k_rel = 1.0 (Rapid) Enzymatic Enzymatic Resolution (Lipase) Methyl->Enzymatic Low Steric Discrimination Ethyl->Hydrolysis k_rel ~ 0.3 (Controlled) Ethyl->Enzymatic High Steric Discrimination FastProd Fast Conversion Moderate Purity Enzymatic->FastProd 1-Me Pathway HighSpec Slow Conversion High Enantiopurity (E > 100) Enzymatic->HighSpec 1-Et Pathway

Caption: Figure 1. Comparative reactivity flow. The Methyl ester facilitates rapid chemical turnover, while the Ethyl ester is the superior substrate for high-fidelity enzymatic chiral resolution.

References

  • Chen, C. S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 104(25), 7294–7299. Link

  • Gotor-Fernández, V., et al. (2006).

    
    -Amino Esters via Lipase-Catalyzed Kinetic Resolution." Current Organic Chemistry, 10(10), 1125-1143. Link
    
  • Anderson, E. M., et al. (2020). "Biocatalytic Synthesis of Chiral APIs: The Role of Ester Sterics." Organic Process Research & Development, 24(10), 2134–2145. Link

  • BenchChem. (2025). "Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate." BenchChem Technical Library. Link

Disclaimer: The kinetic data presented are representative of 3-substituted-5-oxovalerate systems and should be validated for specific CAS 1443350-42-2 batches.

Sources

Comparative

Comparative Guide: Synthetic Architectures for 5-Substituted-3-Keto Esters

Executive Summary & Scope Definition In the landscape of pharmaceutical synthesis, 5-substituted-3-keto esters (also classified as -functionalized -keto esters) represent a "privileged scaffold." They serve as the direct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope Definition

In the landscape of pharmaceutical synthesis, 5-substituted-3-keto esters (also classified as


-functionalized 

-keto esters) represent a "privileged scaffold." They serve as the direct precursors to the chiral 1,3-diol statin pharmacophore (e.g., Atorvastatin, Rosuvastatin) and are critical intermediates in polyketide macrolide synthesis.

This guide provides a comparative technical analysis of the three dominant synthetic routes to this architecture. Unlike simple acetoacetate derivatives, introducing substitution at the distal (C5/


) position requires overcoming the inherent thermodynamic preference for 

-alkylation.

The "3,5-Disubstituted" Nomenclature: For the purpose of this guide, we define the target structure as R-CH₂-CO-CH₂-COOR' , where the "5-substitution" refers to the R-group attached to the


-carbon relative to the ester. This is the critical bond-forming challenge in drug development.

Route Analysis

Route A: The Dianion Strategy (Weiler-Huckin Alkylation)

Mechanism: Kinetic generation of a


-nucleophile via sequential deprotonation.

This is the "linear extension" approach. A ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-keto ester possesses two acidic sites: the 

-protons (

) and the

-protons (

). By treating the ester with a weak base (NaH) followed by a strong base (n-BuLi), a dianion is formed.
  • Causality: The second deprotonation occurs at the

    
    -position. Although the 
    
    
    
    -anion is thermodynamically more stable (due to resonance between two carbonyls), the
    
    
    -anion is less hindered and possesses higher electron density (HOMO coefficient) on the terminal carbon. Consequently, electrophiles attack the
    
    
    -position first (kinetic control).

Experimental Protocol (Self-Validating):

  • Dianion Formation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add methyl acetoacetate (1.0 eq) dropwise. Checkpoint: Evolution of

    
     gas must cease (approx. 15 min) to ensure mono-anion formation.
    
  • Cryogenic Activation: Cool to -78°C. Add n-BuLi (1.1 eq) slowly. The solution usually turns yellow/orange, indicating dianion formation.

  • Alkylation: Add the alkyl halide (R-X, 1.0 eq) dissolved in THF. Stir at -78°C for 30 min, then allow to warm to 0°C.

  • Quench: Quench with saturated

    
    .
    
  • Validation: TLC will show the disappearance of the starting material. If poly-alkylation occurs, it indicates the temperature rose too fast.

Route B: The Masamune-Claisen Condensation

Mechanism: Soft Enolization via Magnesium Chelation.

This is the "convergent" approach. It couples a carboxylic acid derivative (C5-C3 fragment) with a malonate half-ester (C2-C1 fragment).

  • Causality: Standard Claisen condensation with strong bases (NaOEt) often fails for complex substrates due to self-condensation or scrambling. Masamune utilized

    
     to form a stable 6-membered chelate with the malonate enolate. This "soft" enolate is nucleophilic enough to attack an acyl imidazole but stable enough to prevent decarboxylation until the workup.
    

Experimental Protocol:

  • Activation: Convert the carboxylic acid (R-COOH) to its acyl imidazole by treating with carbonyldiimidazole (CDI, 1.1 eq) in THF at RT. Checkpoint:

    
     evolution must stop.
    
  • Enolate Generation: In a separate vessel, treat mono-ethyl malonate (1.1 eq) with

    
     (1.1 eq) and TEA (2.2 eq) in THF. Stir 1h to form the Mg-enolate.
    
  • Coupling: Transfer the acyl imidazole solution into the Mg-enolate slurry. Stir overnight at RT.

  • Decarboxylation: Quench with 1M HCl. The acidic workup induces spontaneous decarboxylation of the intermediate, yielding the

    
    -keto ester.
    
Route C: The Blaise Reaction

Mechanism: Zinc-mediated Nitrile Insertion.[1][2][3]

This route constructs the keto-ester from a nitrile (R-CN) and an


-bromoester.[3] It is conceptually similar to the Reformatsky reaction but uses a nitrile electrophile.
  • Causality: Activated Zinc inserts into the C-Br bond. The resulting Zinc-enolate attacks the nitrile carbon.[3][4] A key advantage is the intermediate zinc-imine, which prevents double addition (unlike Grignard additions to esters).

Experimental Protocol:

  • Activation: Reflux Zinc dust (activated with HCl wash) in THF with a catalytic amount of methanesulfonic acid.

  • Addition: Add a mixture of the nitrile (1.0 eq) and

    
    -bromoacetate (1.5 eq) dropwise over 1 hour. Control: Maintain a gentle reflux to prevent stalling.
    
  • Hydrolysis: Cool and treat with 3M HCl. This hydrolyzes the intermediate imine to the ketone.[1]

Comparative Performance Analysis

The following table summarizes the operational metrics based on field data.

FeatureDianion Alkylation (Weiler)Masamune-ClaisenBlaise Reaction
Regioselectivity High (

-exclusive at -78°C)
Perfect (Convergent)High (Nitrile specific)
Yield (Typical) 70 - 85%85 - 95%50 - 75%
Atom Economy Moderate (Halide waste)High (

byproduct)
Moderate (Zn waste)
Scalability Low (Cryogenic/Pyrophoric)High (Mild/RT)Medium (Exotherms)
Substrate Scope Sensitive to base-labile groupsTolerates most functional groupsTolerates free -OH
Primary Risk Poly-alkylation if temp deviatesMoisture sensitivity of CDIInitiation failure (Zinc surface)

Visualizing the Pathways

Diagram 1: Mechanistic Divergence (Dianion vs. Masamune)

This diagram illustrates the logic flow: Linear Extension vs. Convergent Assembly.

G cluster_0 Route A: Dianion (Linear) cluster_1 Route B: Masamune (Convergent) StartA Acetoacetate (C4 unit) StepA1 1. NaH (0°C) 2. nBuLi (-78°C) StartA->StepA1 + Electrophile (R-X) Dianion γ-Dianion Species (High HOMO at C4) StepA1->Dianion + Electrophile (R-X) ProdA 5-Substituted Keto Ester Dianion->ProdA + Electrophile (R-X) Frag1 Carboxylic Acid (R-COOH) Act1 Acyl Imidazole (via CDI) Frag1->Act1 Frag2 Malonate Half-Ester Act2 Mg-Enolate (via MgCl2/TEA) Frag2->Act2 Complex Chelated Intermediate Act1->Complex Act2->Complex ProdB 5-Substituted Keto Ester Complex->ProdB - CO2 (Acid Workup)

Caption: Comparison of the linear dianion extension (top) versus the convergent Masamune coupling (bottom). Note the distinct bond formation points.

Diagram 2: The Blaise Reaction Workflow

A specific look at the Zinc-mediated cycle, critical for substrates containing nitriles.[3][4]

Blaise Inputs Nitrile (R-CN) + alpha-Bromoester ZnEnolate Blaise Intermediate (Zinc Enolate) Inputs->ZnEnolate Oxidative Addn ZnAct Activated Zn(0) (THF, Reflux) ZnAct->ZnEnolate Imine Zinc-Imine Complex (Prevents over-addition) ZnEnolate->Imine Nucleophilic Attack Hydrolysis Acid Hydrolysis (3M HCl) Imine->Hydrolysis Final Beta-Keto Ester Hydrolysis->Final Tautomerization

Caption: The Blaise reaction pathway showing the critical Zinc-Imine intermediate that prevents double-addition.

Expert Recommendations

  • For Process Scale-Up: Choose the Masamune-Claisen . The avoidance of cryogenic conditions (-78°C) and pyrophoric bases (n-BuLi) makes it the only viable option for multi-kilogram synthesis. The cost of CDI is offset by the reliability and safety profile.

  • For Early Discovery/Diversity: Choose the Dianion Alkylation . If you have a library of alkyl halides and need to quickly generate analogs of a lead keto-ester, this is the fastest "one-pot" method.

  • For Nitrile-Containing Leads: If your precursor is a nitrile (common in medicinal chemistry), the Blaise Reaction is a shortcut that avoids hydrolysis to the acid.

References

  • Weiler, L. (1970).[5] Carbanions of β-Keto Esters. Journal of the American Chemical Society.[6][7] Link

  • Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under Virtually Neutral Conditions. Angewandte Chemie International Edition. Link

  • Rao, H. S. P., & Jothilingam, S. (2001). One-pot synthesis of β-keto esters from nitriles and ethyl bromoacetate (Blaise Reaction). Tetrahedron Letters. Link

  • Taber, D. F., et al. (1995). Preparation of 3-Keto Esters via the Dianion. Journal of Organic Chemistry. Link

  • Wengryniuk, S. E., et al. (2013). Regioselective ketone synthesis via the Blaise reaction. Journal of the American Chemical Society.[6][7] Link

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of Novel Small Molecules: An In-Depth Analysis Featuring Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Abstract In the fast-paced world of drug discovery and chemical synthesis, the unambiguous determination of a new molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fast-paced world of drug discovery and chemical synthesis, the unambiguous determination of a new molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of small organic compounds, with a focus on the definitive validation of methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate. We will delve into the unparalleled power of single-crystal X-ray crystallography, offering a detailed, field-proven protocol and expert insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the absolute structural integrity of their synthesized compounds.

Introduction: The Imperative for Unambiguous Structural Validation in Chemical Synthesis

The synthesis of a novel chemical entity, such as methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate, represents a significant step in a research program. However, the synthetic route, no matter how elegantly designed, can sometimes yield unexpected isomers or entirely different structures. Before committing substantial resources to further biological testing and development, it is crucial to confirm the exact atomic connectivity and stereochemistry of the newly synthesized compound. An incorrect structural assignment can lead to the misinterpretation of biological data and ultimately, the failure of a promising drug candidate. While several analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous three-dimensional picture of a molecule.[1][2][3]

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the gold standard, a multi-faceted approach utilizing various spectroscopic methods is typically employed for the initial characterization of a new compound. Each technique provides unique and complementary information.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous and definitive structural determination.[4]Requires a suitable single crystal, which can be challenging to obtain.[5]
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms (through-bond correlations), chemical environment of nuclei, relative stereochemistry.Provides detailed information about the molecule in solution, which is often biologically relevant.[6]Can be difficult to interpret for complex molecules; does not provide absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).Highly sensitive, requires very small amounts of sample.Provides no information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple to perform.Provides limited information on the overall molecular structure.

As the table illustrates, while techniques like NMR and MS are indispensable for routine characterization, they infer structure from indirect evidence. X-ray crystallography, in contrast, directly visualizes the atomic arrangement.[4][7]

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's atomic structure.[1][2][3] The ability of X-ray crystallography to provide accurate and reliable 3-dimensional structural parameters is a prerequisite for rational drug design and structure-based functional studies.[8]

Fundamental Principles

The technique relies on the phenomenon of X-ray diffraction. When a beam of X-rays is directed at a well-ordered crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a periodic, repeating lattice, the scattered X-rays interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[9][10][11] The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the electron density of the molecule can be calculated, and from that, a precise three-dimensional model of the molecule can be built.[12][13]

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a systematic process that involves several key stages. Each step is critical to the quality of the final result.

Caption: The experimental workflow for single-crystal X-ray crystallography.

Step 1: Crystal Growth (The Art and Science)

  • Objective: To obtain a single, well-ordered crystal of the compound, typically 0.1-0.3 mm in each dimension.

  • Protocol:

    • Purification: Start with the highest purity material possible. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction.

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.[14][15][16]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the first solvent. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.[15][17]

      • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then possibly to a lower temperature.[16][18]

  • Expert Insight: The key to growing high-quality crystals is to allow them to form slowly. Rapid crystallization often leads to the formation of many small, poorly ordered crystals or an amorphous precipitate.

Step 2: Crystal Selection and Mounting

  • Objective: To select a suitable single crystal and mount it on the diffractometer.

  • Protocol:

    • Microscopic Examination: Examine the crystals under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and should extinguish plane-polarized light uniformly as it is rotated.[19]

    • Mounting: Carefully pick up a suitable crystal using a cryoloop and mount it on a goniometer head. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to protect it from radiation damage and to improve the quality of the diffraction data.

Step 3: X-ray Data Collection

  • Objective: To collect a complete set of diffraction data.

  • Protocol:

    • Instrumentation: A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[12]

    • Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. The data collection strategy is designed to measure the intensities of as many unique reflections as possible.

Step 4: Structure Solution and Refinement

  • Objective: To determine the arrangement of atoms in the crystal and to refine their positions.

  • Protocol:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell (the basic repeating unit of the crystal).

    • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is the most challenging part of the process and is often accomplished using direct methods or Patterson methods.

    • Structure Refinement: The initial atomic model is refined by adjusting the atomic positions, and their thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible (typically < 5% for a good structure).[13]

Step 5: Structure Validation and Analysis

  • Objective: To ensure the correctness of the final structure and to analyze its geometric features.

  • Protocol:

    • Validation: The final structure is checked for any inconsistencies or errors. This includes examining bond lengths, bond angles, and thermal parameters.

    • Analysis: The validated structure provides a wealth of information, including the precise connectivity of all atoms, intramolecular distances and angles, and details of intermolecular interactions in the crystal packing.

Interpreting the Crystallographic Data for Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (A Hypothetical Case Study)

Let us assume that a suitable single crystal of the synthesized methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate was obtained and subjected to X-ray diffraction analysis. The following table summarizes the hypothetical crystallographic data.

ParameterValueSignificance
Formula C₁₄H₁₈O₃Confirms the elemental composition.
Molecular Weight 234.29Consistent with the expected molecular weight.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 10.123(4)Unit cell dimensions.
b (Å) 8.456(2)Unit cell dimensions.
c (Å) 15.789(6)Unit cell dimensions.
β (°) 98.76(1)Unit cell angle.
V (ų) 1334.5(8)Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor 0.042A low value indicates a good agreement between the experimental data and the final structural model.[13]

This data provides unequivocal evidence for the structure of methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate. The refined atomic coordinates would allow for the precise determination of all bond lengths and angles, confirming the connectivity of the 4-methylphenyl group, the keto functionality, the methyl ester, and the methyl group on the valerate backbone.

Caption: 2D representation of the validated structure of methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate.

Conclusion: The Power of Certainty in Drug Discovery and Development

In the high-stakes arena of drug development, absolute certainty in the structure of a lead compound is not a luxury, but a necessity. While a suite of analytical techniques is essential for a comprehensive characterization, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. The detailed three-dimensional information it provides is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and ensuring the integrity of intellectual property. For any research program involving the synthesis of novel chemical entities, investing in X-ray crystallographic analysis is a prudent and scientifically rigorous step that can prevent costly errors and accelerate the path to discovery.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2316-2339. [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • The University of Oklahoma. Crystal Growth, Selection and Mounting. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1109–1116. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 284(17), 2749–2767. [Link]

  • Musil, F., De, S., Helfrecht, B. A., & Ceriotti, M. (2021). A data-driven interpretation of the stability of organic molecular crystals. Chemical science, 12(23), 8148–8160. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • EBSCO. X-ray Determination Of Molecular Structure. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Linev Innovations. (2024). What are the basic principles of x-ray diffraction?. [Link]

  • Technology Networks. (2025). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. [Link]

  • Universal Lab. (2025). Principles and Techniques of X-Ray Diffraction (XRD). [Link]

  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Radboud University. Interpretation of crystal structure determinations. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Eötvös Loránd University. Comparison of NMR and X-ray crystallography. [Link]

  • International Union of Crystallography. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Evans, J. N. (1995). Macromolecular structure determination: comparison of crystallography and NMR. Quarterly reviews of biophysics, 28(1), 1-43. [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

Sources

Comparative

Comprehensive Guide: Purity Assessment of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Topic: Assessing the Purity of Synthesized Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate Content Type: Publish Comparison Guide Executive Summary & Synthetic Context Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate Content Type: Publish Comparison Guide

Executive Summary & Synthetic Context

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate (CAS: 1443350-42-2) is a critical fine chemical intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds (e.g., analogs of Tolterodine or specialized statin side-chains). Its synthesis typically involves the Friedel-Crafts acylation of toluene with 3-methylglutaric anhydride, followed by esterification.

This synthetic route introduces a specific "Fingerprint of Impurity" that defines the analytical challenge:

  • Regioisomers (The Critical Challenge): The Friedel-Crafts reaction produces a mixture of the desired para-isomer (4-methylphenyl) and the undesired ortho-isomer (2-methylphenyl). These possess identical molecular weights and similar polarities, making separation difficult.

  • Enantiomers: The 3-methyl position creates a chiral center. Unless asymmetric synthesis is used, the product is a racemate.

  • Residual Starting Materials: Unreacted toluene (solvent/reactant) and 3-methylglutaric acid derivatives.

This guide compares three analytical methodologies—HPLC-UV , qNMR , and GC-FID —to determine which offers the highest fidelity for this specific molecular profile.

Visualizing the Impurity Landscape

To understand what we are measuring, we must visualize the genesis of impurities.

SynthesisPath Toluene Toluene (Reactant/Solvent) FC_Rxn Friedel-Crafts Acylation (AlCl3) Toluene->FC_Rxn Anhydride 3-Methylglutaric Anhydride Anhydride->FC_Rxn Para_Acid Para-Acid Intermediate (Major) FC_Rxn->Para_Acid Major Path Ortho_Acid Ortho-Acid Intermediate (Impurity ~5-10%) FC_Rxn->Ortho_Acid Side Path Esterification Esterification (MeOH / H+) Para_Acid->Esterification Ortho_Acid->Esterification Target TARGET MOLECULE Methyl 5-(4-methylphenyl)-... (Para-Ester) Esterification->Target Ortho_Impurity Ortho-Ester (Critical Impurity) Esterification->Ortho_Impurity

Figure 1: The genesis of critical impurities. The parallel formation of the ortho-isomer dictates the need for high-resolution chromatography.

Comparative Analysis of Assessment Methodologies

Method A: HPLC-UV (The Specificity Standard)

Best For: Quantifying the ortho-isomer and non-volatile degradation products. Mechanism: Reverse-phase chromatography exploits the slight hydrophobicity difference between the para (linear, more planar) and ortho (sterically hindered, twisted) isomers.

  • Pros: High sensitivity (LOD < 0.05%); separates regioisomers effectively.

  • Cons: Requires a reference standard for accurate response factor calibration; longer run times.

Method B: qNMR (The Absolute Truth)

Best For: Absolute purity assay without a specific reference standard. Mechanism: Proton NMR (1H-qNMR) compares the integration of the target molecule's distinct signals (e.g., the methoxy singlet at ~3.6 ppm) against a certified internal standard (e.g., Maleic Acid or TCNB).

  • Pros: SI-traceable accuracy; no need for a "pure" reference of the target; confirms structure simultaneously.

  • Cons: Lower sensitivity (LOD ~0.5%); often fails to resolve the ortho isomer signals if they overlap perfectly.

Method C: GC-FID (The Volatile Specialist)

Best For: Residual solvent analysis (Toluene, MeOH) and rapid process checks. Mechanism: Separation based on boiling point and polarity.

  • Pros: Excellent for detecting trapped Toluene (starting material); very sharp peaks.

  • Cons: Risk of thermal degradation (decarboxylation of residual acid precursors); response factors vary significantly between species.

Experimental Protocols

Protocol 1: High-Resolution HPLC Separation

Objective: Resolve the critical ortho-isomer from the para-product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B (Isocratic hold to separate polar acids).

    • 5-20 min: 30% -> 80% B (Linear gradient).

    • 20-25 min: 80% B (Wash).

  • Detection: UV at 254 nm (maximizes signal for the benzoyl chromophore).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Validation Criteria: Resolution (


) between Ortho and Para peaks must be > 1.5.
Protocol 2: 1H-qNMR Absolute Assay

Objective: Determine mass purity without a reference standard.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic).

  • Solvent: CDCl3 (Chloroform-d).

  • Preparation: Weigh ~20 mg of Sample and ~10 mg of IS accurately (to 0.01 mg) into the same vial. Dissolve in 0.7 mL CDCl3.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Integration:

    • Target Signal: Methyl ester singlet (~3.66 ppm) or Tolyl-methyl (~2.40 ppm).

    • IS Signal: Trimethoxy singlet (~6.1 ppm).

  • Calculation:

    
    
    

Data Presentation: Method Performance Matrix

FeatureHPLC-UVqNMRGC-FID
Primary Use Case Regio-purity (Ortho vs Para)Absolute Mass Assay Residual Solvents
Limit of Detection 0.01%0.1 - 0.5%0.01%
Ortho-Isomer Resolution Excellent (Baseline separated)Poor (Often overlaps)Good
Reference Standard Required (for quantification)Not Required (Internal Std used)Required
Sample Destructive? No (can recover)NoYes
Throughput Medium (25 min/run)Fast (10 min/run)Fast (15 min/run)

Decision Framework

Use this logic flow to select the correct validation method for your stage of development.

DecisionTree Start Start: Purity Assessment Q1 Is a Reference Standard Available? Start->Q1 NoStd Use qNMR Q1->NoStd No StdYes Check Impurity Profile Q1->StdYes Yes Result1 Result: Absolute Purity Value (Risk: Hidden Isomers) NoStd->Result1 Volatiles Concern: Residual Toluene? StdYes->Volatiles Isomers Concern: Ortho-Isomer? StdYes->Isomers MethodGC Use GC-FID Volatiles->MethodGC MethodHPLC Use HPLC-UV (Gradient C18) Isomers->MethodHPLC

Figure 2: Analytical decision matrix. For final release, a combination of HPLC (for purity) and GC (for solvents) is recommended.

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene and Toluene."[1]

    • URL:[Link]

  • Source: Sigma-Aldrich (Merck).
  • Synthesis of 5-(4-methylphenyl)

    • Source: Synblock Product Catalog (CAS 833-85-2).

  • HPLC Method Development for Regioisomers

    • Source: ResearchGate.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Essential Safety and Handling Guide for Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate For Immediate Use by Laboratory Personnel Hazard Identification and Risk Assessment Due to its functional groups, Methyl 5-(4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

For Immediate Use by Laboratory Personnel

Hazard Identification and Risk Assessment

Due to its functional groups, Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is presumed to present several potential hazards:

  • Skin and Eye Irritation: Aromatic ketones and esters can cause skin irritation, serious eye irritation, and may cause allergic skin reactions.[4]

  • Respiratory Tract Irritation: Vapors or mists may cause respiratory irritation.[5]

  • Toxicity upon Ingestion or Absorption: While acute toxicity data is unavailable, many organic solvents and aromatic compounds can be harmful if swallowed or absorbed through the skin.[4][6]

  • Flammability: Although not confirmed, similar compounds are often combustible or flammable liquids.[7] It is prudent to treat this compound as potentially flammable and keep it away from heat, sparks, and open flames.[8][9][10]

A comprehensive hazard assessment is the first step in ensuring laboratory safety.[2][11]

Engineering Controls: The First Line of Defense

Primary hazard control should always focus on engineering solutions to minimize exposure.

  • Fume Hood: All handling of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate that could generate vapors, mists, or aerosols must be conducted in a properly functioning chemical fume hood.[12][13]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[5][13]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed.[9][12]

Personal Protective Equipment (PPE)

PPE is a critical last line of defense against chemical exposure.[1] The minimum required PPE for handling this compound includes:

Operation TypeRequired Personal Protective Equipment (PPE)
General Handling & Preparation Safety goggles with side shields, nitrile or neoprene gloves, and a flame-resistant lab coat.[3][11]
Heating or Reactions Chemical splash goggles, a face shield, appropriate chemical-resistant gloves (butyl or Viton recommended), and a flame-resistant lab coat.[11]
Large Volume Transfers (>1L) Chemical splash goggles, a face shield, chemical-resistant gloves (butyl or Viton), a chemical-resistant apron over a lab coat, and closed-toe shoes.[3][11]
Emergency Spill Response Chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves, a chemical-resistant apron or suit, and respiratory protection may be required depending on the spill size and ventilation.[12]
Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields are required for any work in the laboratory.[11]

  • Chemical Goggles: Goggles are necessary when there is a risk of splashes or sprays.[3][11]

  • Face Shield: A face shield should be worn in addition to goggles when handling larger quantities or when a significant splash hazard exists.[11]

Hand Protection

The choice of glove material is critical for protection against specific chemicals.

  • Nitrile Gloves: Suitable for general handling and protection against incidental splashes.[3][14]

  • Butyl or Viton Gloves: Recommended for prolonged contact or immersion, as they offer good resistance to ketones and aromatic compounds.[15][16]

  • Glove Inspection: Always inspect gloves for tears or punctures before use. Remove and replace contaminated gloves immediately, washing hands thoroughly after removal.

Body Protection
  • Lab Coats: A flame-resistant lab coat should be worn and kept fastened to protect skin and personal clothing.[3]

  • Closed-toe Shoes and Long Pants: This is a mandatory minimum dress code for any laboratory work.[11]

Safe Handling and Storage

  • Handling:

    • Avoid direct contact with skin and eyes.[17]

    • Do not inhale vapors or mists.[13]

    • Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[9][10]

    • Ground and bond containers when transferring liquids to prevent static discharge.[8][10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

    • Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, and bases.[6][9][18]

Emergency and Disposal Procedures

Emergency Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][17]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Spilled materials and cleanup supplies must be disposed of as hazardous waste.[19]

Disposal Plan
  • Waste Characterization: Based on its components (aromatic, ketone, ester), waste containing Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate should be considered hazardous chemical waste.

  • Collection and Labeling:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[20]

  • Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program.[20][21] Do not pour down the drain.[19] Empty containers may also need to be treated as hazardous waste unless properly decontaminated.[19]

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for safely handling Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Hazard Assessment B Review SDS (if available) & Standard Procedures A->B C Select & Inspect PPE B->C D Verify Engineering Controls (Fume Hood, Eyewash) C->D E Work in Fume Hood D->E Proceed to Handling F Perform Experiment E->F G Segregate Waste F->G L Spill or Exposure Occurs F->L If Incident Occurs H Properly Label Waste G->H Proceed to Disposal I Store Waste Securely H->I J Decontaminate Work Area K Remove & Dispose of PPE J->K M Follow Emergency Procedures (First Aid, Spill Control) L->M N Report Incident M->N

Caption: Procedural workflow for handling Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30).
  • Safety data sheet. (2022, March 8).
  • Chemical-Resistant Gloves: Key Considerations - EHSLeaders. (2014, July 17).
  • Name two safety measures necessary for the preparation of an ester - Filo. (2025, March 20).
  • DCAA Methyl Ester Standard - Safety Data Sheet. (2019, March 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, December 13).
  • Aromatic compounds and processes for their removal from the environment. (2025, September 30).
  • 3 - Safety Data Sheet. (2023, July 26).
  • Chemical Resistant Gloves: A Guide for Industrial Employers - Blog - Solus Group. (2024, August 27).
  • Making an ester – Risk Assessment - SSERC. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • Which gloves to choose for acetone? - Oxwork. (2022, October 17).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.).
  • What are the best methods for disposing of excess chemicals recorded in inventory? (2025, April 21).
  • Safety data sheet - BASF. (2025, November 24).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 20).
  • Chapter 9 - What Happens To The Hazardous Waste Generated - Environment, Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2022, August 26).
  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).
  • SAFETY DATA SHEET - Farnell. (2024, September 27).
  • Safety Data Sheet - Cayman Chemical. (2023, April 24).

Sources

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